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  • Product: N-(2-hydroxypropyl)octadec-9-enamide
  • CAS: 54375-42-7

Core Science & Biosynthesis

Foundational

Structural Elucidation and Physicochemical Profiling of N-(2-hydroxypropyl)octadec-9-enamide

Executive Summary N-(2-hydroxypropyl)octadec-9-enamide, widely recognized in the formulation sciences as Oleamide MIPA or Oleyl isopropanolamide , is a high-performance non-ionic surfactant[1][2]. Synthesized via the ami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-hydroxypropyl)octadec-9-enamide, widely recognized in the formulation sciences as Oleamide MIPA or Oleyl isopropanolamide , is a high-performance non-ionic surfactant[1][2]. Synthesized via the amidation of oleic acid with 1-amino-2-propanol, this amphiphilic molecule is a critical excipient in advanced topical drug delivery systems and personal care formulations. It functions primarily as a foam booster, antistatic agent, and rheology modifier[3][4]. This whitepaper provides an in-depth technical analysis of its chemical structure, mechanisms of interfacial activity, and the rigorous experimental protocols required for its synthesis and characterization.

Chemical Identity and Structural Dynamics

The molecular architecture of N-(2-hydroxypropyl)octadec-9-enamide dictates its unique physicochemical behavior. The molecule consists of a long hydrophobic tail (the octadec-9-enyl group) and a hydrophilic headgroup (the isopropanolamide moiety).

Crucially, the presence of the cis-double bond at the C9 position of the alkyl chain introduces a rigid 30-degree "kink" in the hydrophobic tail. This structural feature prevents tight crystalline packing of the lipid tails, significantly lowering the melting point compared to its saturated counterpart, Stearamide MIPA. This makes Oleamide MIPA highly advantageous in liquid and semi-solid formulations, as it resists precipitation and maintains formulation clarity over a broad temperature range.

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters of the compound[3][5]:

ParameterValue
IUPAC Name (Z)-N-(2-hydroxypropyl)octadec-9-enamide
Common Synonyms Oleamide MIPA, Oleic monoisopropanolamide
CAS Registry Number 111-05-7
Molecular Formula C₂₁H₄₁NO₂
Molecular Weight 339.56 g/mol
Computed LogP ~6.8
SMILES String CCCCCCCC/C=C\CCCCCCCC(=O)NCC(C)O

Mechanism of Action: Amphiphilic Behavior and Rheological Modification

As a non-ionic surfactant, Oleamide MIPA exhibits profound interfacial activity. The molecule spontaneously partitions to the air-water or oil-water interfaces, orienting its hydrophobic oleyl tail toward the non-polar phase and its hydrophilic isopropanolamide head toward the aqueous phase.

Once the Critical Micelle Concentration (CMC) is exceeded, the monomers aggregate into micelles. The secondary hydroxyl group and the amide nitrogen on the MIPA headgroup are potent hydrogen bond donors and acceptors. In aqueous matrices, these groups participate in extensive intermolecular hydrogen bonding, creating a transient, three-dimensional structural network. This network increases the low-shear viscosity of the continuous phase, which is the fundamental mechanism behind its use as a viscosity controller and foam stabilizer[1][4].

MOA Monomer Oleamide MIPA Monomer (Amphiphilic) Interface Air-Water Interface Adsorption Monomer->Interface Reduces Surface Tension Micelle Micellization (Concentration > CMC) Monomer->Micelle Bulk Concentration Increases Viscosity Viscosity Enhancement & Foam Stabilization Interface->Viscosity Hbond Intermolecular H-Bonding (Amide & Hydroxyl groups) Micelle->Hbond Structural Network Formation Hbond->Viscosity

Caption: Mechanism of interfacial adsorption, micellization, and viscosity enhancement by Oleamide MIPA.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific quality control checkpoints.

Protocol 1: Bench-Scale Synthesis and Purification

This protocol details the amidation of oleic acid to yield high-purity N-(2-hydroxypropyl)octadec-9-enamide.

Step-by-Step Methodology:

  • Reagent Preparation: Charge a round-bottom flask with 1.0 molar equivalent of high-purity oleic acid and 1.05 molar equivalents of 1-amino-2-propanol.

    • Causality: A slight excess of the amine ensures complete conversion of the fatty acid, preventing residual acidic components that could destabilize downstream emulsions.

  • Inert Atmosphere Heating: Purge the system with Nitrogen gas (

    
    ) and heat the mixture to 150°C.
    
    • Causality: The

      
       blanket is strictly required to prevent the auto-oxidation of the sensitive cis-9 double bond in the oleyl chain at elevated temperatures.
      
  • Azeotropic Distillation: Utilize a Dean-Stark trap filled with toluene to continuously remove the water byproduct.

    • Causality: Amidation is an equilibrium reaction. Removing water forces the equilibrium to the right (Le Chatelier's Principle), maximizing the yield of the amide.

  • Recrystallization: Cool the crude product and recrystallize using a Hexane/Ethanol (80:20) solvent system.

  • Self-Validation (FTIR Analysis): Confirm the success of the synthesis by running an FTIR spectrum. The protocol is validated if the strong carboxylic acid

    
     stretch at ~1700 cm⁻¹ disappears, replaced by the characteristic Amide I band at ~1650 cm⁻¹ and Amide II band at ~1550 cm⁻¹.
    

SynthesisWorkflow A Oleic Acid (Hydrophobic) C Amidation Reaction (150°C, N2 atm) A->C B 1-Amino-2-propanol (Hydrophilic) B->C D Crude Oleamide MIPA C->D H2O Removal E Recrystallization (Hexane/EtOH) D->E Impurity Extraction F Purified Oleamide MIPA E->F Yield >95%

Caption: Workflow for the synthesis and purification of N-(2-hydroxypropyl)octadec-9-enamide.

Protocol 2: Determination of Critical Micelle Concentration (CMC)

Accurate determination of the CMC is vital for optimizing the surfactant load in drug delivery vehicles[].

Step-by-Step Methodology:

  • System Calibration (Self-Validation): Before testing samples, measure the surface tension of ultrapure water (18.2 MΩ·cm) at 20°C. The system is validated only if the reading is exactly 72.8 ± 0.2 mN/m. Any deviation indicates surface-active contamination on the plate or in the glassware.

  • Sample Preparation: Prepare a stock solution of Oleamide MIPA in ultrapure water and perform serial dilutions ranging from 0.001 mM to 10 mM.

  • Equilibration: Allow each dilution to equilibrate in a closed, temperature-controlled vessel for 30 minutes prior to measurement.

    • Causality: Non-ionic surfactants with large hydrophobic tails exhibit slow diffusion kinetics. Equilibration ensures the molecules have fully partitioned to the air-water interface, preventing falsely high surface tension readings.

  • Wilhelmy Plate Measurement: Submerge a flamed platinum Wilhelmy plate into the solution and measure the static surface tension.

    • Causality: The Wilhelmy plate method is chosen over the Du Noüy ring because it measures true static surface tension and does not require mathematical correction factors for liquid density, yielding higher precision for slow-equilibrating surfactants.

  • Data Analysis: Plot Surface Tension (mN/m) against the Logarithm of Concentration. The CMC is identified as the sharp inflection point where the surface tension ceases to decrease and plateaus.

Toxicological Profile and Regulatory Status

In pharmaceutical and cosmetic formulations, the safety of excipients is paramount. The has rigorously evaluated the safety profile of alkyl amide MIPAs. Based on comprehensive toxicological data, the panel concluded that Oleamide MIPA is safe for use in present practices and concentrations when formulated to be non-irritating[7]. Its high molecular weight and specific lipophilicity (LogP ~6.8) limit systemic absorption, localizing its effects to the stratum corneum where it acts as a mild penetration enhancer and moisture retention agent[5][].

References

  • COSMILE Europe. "OLEAMIDE MIPA – Ingredient Information." Cosmetics Europe. URL:[Link]

  • EWG Skin Deep. "What is OLEAMIDE MIPA." Environmental Working Group. URL:[Link]

  • INCI Beauty. "OLEAMIDE MIPA - Cosmetic Ingredient." INCI Beauty Database. URL: [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 66972, N-(2-hydroxypropyl)octadec-9-enamide." PubChem. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 6436066, Oleic monoisopropanolamide (CIR Safety Assessment)." PubChem. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Adsorption Isotherms of N-(2-hydroxypropyl)octadec-9-enamide on Metal Surfaces

Abstract This guide provides a comprehensive technical overview of the methodologies used to characterize the adsorption of N-(2-hydroxypropyl)octadec-9-enamide on various metal surfaces. N-(2-hydroxypropyl)octadec-9-ena...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical overview of the methodologies used to characterize the adsorption of N-(2-hydroxypropyl)octadec-9-enamide on various metal surfaces. N-(2-hydroxypropyl)octadec-9-enamide, a derivative of the common slip agent oleamide, possesses an amphiphilic structure that drives its assembly at interfaces, a phenomenon critical in fields such as lubrication, anti-fouling, and biomedical device coating. Due to the limited direct research on this specific molecule, this guide establishes a robust framework by drawing parallels with the extensively studied adsorption behavior of oleamide and other long-chain fatty amides. We will delve into the fundamental principles of adsorption isotherms and provide detailed, field-proven protocols for key surface-sensitive analytical techniques, including Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D), Surface Plasmon Resonance (SPR), Atomic Force Microscopy (AFM), and X-ray Photoelectron Spectroscopy (XPS). This document is intended for researchers, scientists, and drug development professionals seeking to understand and quantify molecular interactions at solid-liquid interfaces.

Introduction: The Significance of Interfacial Chemistry

The behavior of materials is often dictated not by their bulk properties, but by the chemistry of their outermost nanometers. The adsorption of molecules onto a surface can dramatically alter its properties, including wettability, friction, and biocompatibility.[1][2] N-(2-hydroxypropyl)octadec-9-enamide is an amphiphilic molecule featuring a long hydrophobic oleyl tail (C18) and a polar headgroup containing both an amide and a secondary hydroxyl group.[3][4] This structure suggests a strong driving force for self-assembly on a variety of surfaces, particularly metals, where the polar headgroup can interact with the metal or its native oxide layer.

Understanding the adsorption isotherms—the relationship between the concentration of the adsorbate in solution and the amount adsorbed on the surface at equilibrium—is paramount for controlling and engineering surface properties. While direct literature on N-(2-hydroxypropyl)octadec-9-enamide is sparse, the behavior of its parent compound, oleamide, has been studied on surfaces like aluminum and iron, providing valuable insights into the formation of ordered molecular films.[5][6] The addition of the 2-hydroxypropyl group is expected to increase the polarity and hydrogen bonding capacity of the headgroup, potentially leading to different adsorption kinetics and film structures compared to oleamide.

This guide will equip the researcher with the foundational knowledge and practical protocols to rigorously investigate the adsorption of this and similar molecules.

Fundamentals of Adsorption at the Solid-Liquid Interface

The adsorption of a solute from a solution onto a solid surface is a dynamic equilibrium process where the rate of adsorption is balanced by the rate of desorption.[7] This equilibrium is described by an adsorption isotherm. Several models exist, with the Langmuir model being one of the most fundamental.

The Langmuir Isotherm

The Langmuir model assumes that adsorption occurs at specific, equivalent sites on the surface and is limited to a monolayer.[7][8][9] The relationship is given by:

θ = (K * C) / (1 + K * C)

Where:

  • θ is the fractional surface coverage.

  • C is the concentration of the adsorbate in the solution.

  • K is the Langmuir adsorption constant, related to the binding energy.

This model is often the first step in analyzing adsorption data and can provide key parameters like the maximum adsorption capacity.[10]

Core Experimental Techniques for Adsorption Analysis

A multi-faceted approach is essential for a complete understanding of adsorption phenomena. Here, we detail the principles and protocols for four powerful, complementary techniques.

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

Principle of Operation: QCM-D is an exceptionally sensitive mass-sensing technique that monitors the resonance frequency (Δf) and energy dissipation (ΔD) of an oscillating quartz crystal sensor.[11][12][13] When a film adsorbs onto the sensor surface, the frequency decreases in proportion to the added mass (including hydrodynamically coupled solvent). Simultaneously, the dissipation measurement provides information about the viscoelastic properties (i.e., softness or rigidity) of the adsorbed layer.[12][14] A rigid, compact layer will have a low ΔD, while a soft, diffuse layer will have a high ΔD.[12]

Experimental Workflow:

QCM_D_Workflow cluster_prep Sensor Preparation cluster_exp Adsorption Experiment cluster_analysis Data Analysis p1 Select Sensor (e.g., Gold-coated) p2 Clean Sensor (e.g., UV/Ozone) p1->p2 p3 Dry with N2 stream p2->p3 e1 Mount sensor in flow module p3->e1 e2 Establish stable baseline with pure solvent e1->e2 e3 Inject N-(2-hydroxypropyl)octadec-9-enamide solution e2->e3 e4 Monitor Δf and ΔD in real-time e3->e4 e5 Rinse with pure solvent to remove non-adsorbed molecules e4->e5 a1 Plot Δf and ΔD vs. Time e5->a1 a2 Apply Sauerbrey model (for rigid films) or Viscoelastic modeling (for soft films) a1->a2 a3 Determine Adsorbed Mass, Thickness, and Viscoelastic Properties a2->a3

Caption: QCM-D experimental workflow from sensor preparation to data analysis.

Detailed Protocol for QCM-D Analysis on a Gold Surface:

  • Sensor Cleaning: A pristine surface is critical for reproducible results.[15] Place a gold-coated QCM-D sensor in a UV/Ozone cleaner for 10-15 minutes to remove organic contaminants.[16]

  • Instrument Setup: Mount the cleaned sensor in the QCM-D flow module. Equilibrate the system to the desired temperature (e.g., 25°C).

  • Solvent Baseline: Pump a suitable solvent (e.g., absolute ethanol or isopropanol, depending on the solubility of the amide) through the module at a constant flow rate (e.g., 100 µL/min) until a stable baseline in both frequency and dissipation is achieved for at least 10 minutes.

  • Adsorption Step: Introduce a solution of N-(2-hydroxypropyl)octadec-9-enamide in the same solvent at a known concentration (e.g., 0.1 mM). Continue flowing until the frequency and dissipation signals reach a plateau, indicating that equilibrium has been reached.

  • Rinsing Step: Switch back to the pure solvent flow to rinse away any loosely bound molecules. The final stable signal represents the irreversibly adsorbed layer.

  • Data Collection: Record Δf and ΔD for multiple overtones (e.g., 3rd, 5th, 7th...).

  • Isotherm Generation: Repeat steps 4-5 with a series of increasing concentrations of the amide solution to build the adsorption isotherm.

  • Data Modeling: Analyze the Δf and ΔD data. If ΔD is low (<1 x 10⁻⁶ per 10 Hz shift), the Sauerbrey relation can be used to calculate the areal mass.[12] If ΔD is significant, a viscoelastic model (e.g., Voigt-based) must be used to determine the adsorbed mass, thickness, and shear modulus of the film.[12]

Surface Plasmon Resonance (SPR)

Principle of Operation: SPR is an optical technique that measures changes in the refractive index at the interface of a thin metal film (usually gold) and a liquid.[17][18] When molecules adsorb to the sensor surface, they alter the local refractive index, causing a shift in the angle of minimum reflected light intensity (the SPR angle).[17] This shift, measured in Resonance Units (RU), is directly proportional to the mass concentration on the surface.[17] SPR is highly sensitive and provides real-time kinetic data on association (k_on) and dissociation (k_off) rates.[19]

Experimental Workflow:

SPR_Workflow cluster_prep Sensor Chip Preparation cluster_exp Binding Measurement cluster_analysis Data Analysis p1 Select Sensor Chip (e.g., Au) p2 Dock chip in the SPR instrument p1->p2 p3 Perform system normalization/priming p2->p3 e1 Establish stable baseline with running buffer p3->e1 e2 Inject analyte (amide solution) for association phase e1->e2 e3 Switch back to running buffer for dissociation phase e2->e3 e4 Monitor RU change in real-time (Sensorgram) e3->e4 a1 Fit sensorgram data to a binding model (e.g., Langmuir 1:1) e4->a1 a2 Determine kon, koff, and KD a1->a2 a3 Plot equilibrium response vs. concentration for isotherm a2->a3

Caption: SPR experimental workflow for kinetic and equilibrium analysis.

Detailed Protocol for SPR Analysis:

  • Instrument Preparation: Dock a new gold sensor chip in the SPR instrument. Prime the system with the chosen running buffer (e.g., isopropanol) to ensure a bubble-free, stable flow.

  • Baseline Establishment: Flow the running buffer over the sensor surface until a stable baseline signal (typically < 3 RU/min drift) is obtained.

  • Association Phase: Inject a series of concentrations of N-(2-hydroxypropyl)octadec-9-enamide (e.g., from 1 µM to 100 µM) at a constant flow rate for a defined period (e.g., 180 seconds) to observe the binding event.

  • Dissociation Phase: After the injection, switch back to the running buffer flow and monitor the signal decrease as the molecule dissociates from the surface.

  • Regeneration (if applicable): If the binding is reversible, the surface may be regenerated for the next cycle. For strongly adsorbed films, a new surface may be required for each concentration.

  • Data Analysis: The resulting sensorgrams (RU vs. time) are analyzed. The association and dissociation phases can be fitted to kinetic models (e.g., Langmuir model of 1:1 binding) to extract k_on and k_off.[20] The equilibrium binding constant (K_D) can be calculated as k_off / k_on. An adsorption isotherm can be constructed by plotting the RU at equilibrium against the analyte concentration.[20]

Atomic Force Microscopy (AFM)

Principle of Operation: AFM provides nanoscale three-dimensional images of a surface.[21][22] It uses a sharp tip mounted on a flexible cantilever to scan the sample surface.[23] As the tip interacts with the surface, forces (e.g., van der Waals, electrostatic) cause the cantilever to deflect. A laser beam reflected off the back of the cantilever onto a photodiode measures this deflection, which is then used to construct a topographic map of the surface.[23] AFM can be operated in liquid, making it ideal for studying adsorbed layers in their native environment.[24]

Experimental Workflow:

AFM_Workflow cluster_prep Sample Preparation cluster_exp Imaging cluster_analysis Image Analysis p1 Prepare atomically flat metal substrate (e.g., Au on mica) p2 Clean substrate surface p1->p2 p3 Incubate substrate in amide solution for a set time p2->p3 p4 Gently rinse with pure solvent and dry p3->p4 e1 Mount sample in AFM p4->e1 e2 Engage tip with the surface (in air or liquid) e1->e2 e3 Optimize imaging parameters (scan rate, setpoint) e2->e3 e4 Acquire topography and phase images e3->e4 a1 Process images (flattening, filtering) e4->a1 a2 Analyze surface morphology (islands, pits, domains) a1->a2 a3 Measure film thickness and surface roughness a2->a3

Caption: AFM workflow for imaging adsorbed molecular layers.

Detailed Protocol for AFM Imaging:

  • Substrate Preparation: Use an atomically flat metal surface, such as gold evaporated on mica, as the substrate. Clean the surface immediately before use, for example, with UV/Ozone.[16]

  • Film Formation: Immerse the cleaned substrate in a solution of N-(2-hydroxypropyl)octadec-9-enamide for a desired period (e.g., 1 hour) to allow the film to form.

  • Sample Rinsing: Gently rinse the substrate with pure solvent to remove excess, non-adsorbed molecules and dry carefully with a stream of nitrogen.

  • AFM Imaging: Mount the sample in the AFM. Operate in Tapping Mode™, which is gentle on soft molecular layers.[23]

  • Image Acquisition: Scan various areas of the surface to assess the homogeneity of the adsorbed film. Acquire both height (topography) and phase images. Phase imaging is sensitive to variations in material properties and can reveal details not visible in the topography.

  • Data Analysis: Use AFM software to measure the surface coverage, the height of adsorbed features (which corresponds to the film thickness), and the surface roughness.[25] By imaging a scratch made in the monolayer, a precise measurement of the film thickness can be obtained.

X-ray Photoelectron Spectroscopy (XPS)

Principle of Operation: XPS, also known as ESCA (Electron Spectroscopy for Chemical Analysis), is a surface-sensitive technique that provides information about the elemental composition and chemical state of the elements within the top 1-10 nm of a surface.[26][27] The sample is irradiated with X-rays, causing the emission of core-level electrons.[28] The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. Each element has a unique set of binding energies, allowing for elemental identification.[29] Small shifts in these binding energies (chemical shifts) provide information about the oxidation state and local chemical environment of the atoms.[29][30]

Detailed Protocol for XPS Analysis:

  • Sample Preparation: Prepare the adsorbed film on the metal substrate as described in the AFM protocol (Section 3.3).

  • Instrument Setup: Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Survey Scan: Perform a wide energy range survey scan to identify all elements present on the surface. Key elements to look for would be C, N, O from the amide, and the signal from the underlying metal substrate (e.g., Au, Fe, Al).

  • High-Resolution Scans: Acquire high-resolution scans over the specific binding energy ranges for the elements of interest (e.g., C 1s, N 1s, O 1s, and the primary metal peak like Au 4f).

  • Data Analysis:

    • Composition: Quantify the relative atomic concentrations from the survey scan peak areas.

    • Chemical State: Deconvolute the high-resolution spectra to identify different chemical species. For example, the C 1s spectrum can be fitted to identify C-C/C-H bonds in the alkyl chain, C-N and C-O bonds in the headgroup, and the C=O of the amide. The N 1s spectrum is characteristic of the amide bond.

    • Film Thickness: The attenuation of the substrate signal (e.g., Au 4f) can be used to estimate the thickness of the overlying organic film.

Data Presentation and Interpretation

To construct an adsorption isotherm, data from techniques like QCM-D or SPR should be collected across a range of analyte concentrations. The results can be summarized for clear comparison.

Table 1: Hypothetical QCM-D Data for Adsorption on Gold

Concentration (mM)Δf (Hz) at 15 MHzΔD (x10⁻⁶) at 15 MHzAdsorbed Mass (ng/cm²) (Viscoelastic Model)
0.01-5.20.898
0.05-15.82.1305
0.10-25.13.5490
0.20-30.64.1602
0.50-31.54.3621

Table 2: Hypothetical SPR Equilibrium Data

Concentration (µM)Equilibrium Response (RU)
1150
5580
10950
251550
501800
1001850

This quantitative data can then be plotted and fitted to adsorption models like the Langmuir isotherm to determine the binding affinity and maximum surface coverage. AFM and XPS provide crucial complementary information about the structure, completeness, and chemical nature of the resulting film.

Conclusion

Characterizing the adsorption of N-(2-hydroxypropyl)octadec-9-enamide on metal surfaces requires a synergistic suite of surface analysis techniques. QCM-D and SPR provide invaluable real-time, quantitative data on the mass and kinetics of adsorption, forming the basis for isotherm analysis. AFM offers direct visualization of the resulting film's morphology and structure at the nanoscale. Finally, XPS confirms the elemental composition and chemical integrity of the adsorbed layer. By integrating the insights from these methods, researchers can build a comprehensive model of the interfacial behavior of this molecule, enabling the rational design of advanced materials for a wide range of applications.

References

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  • Li, X., et al. (n.d.). Friction reduction of oleamide lubricants on iron surface. Journal of Molecular Simulation.
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Foundational

Toxicological data and safety sheets for N-(2-hydroxypropyl)octadec-9-enamide

An In-Depth Technical Guide to the Toxicological Profile and Safety of N-(2-hydroxypropyl)octadec-9-enamide Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive toxicol...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Toxicological Profile and Safety of N-(2-hydroxypropyl)octadec-9-enamide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive toxicological overview of N-(2-hydroxypropyl)octadec-9-enamide, a fatty acid amide commonly known by its International Nomenclature of Cosmetic Ingredients (INCI) name, Oleamide MIPA. Synthesizing data from peer-reviewed literature, regulatory assessments, and safety data sheets, this document offers an in-depth resource for researchers, scientists, and drug development professionals. The guide details key toxicological endpoints, including acute and chronic toxicity, dermal and ocular irritation, sensitization, mutagenicity, and reproductive effects. Methodologies for pivotal safety assessment studies are described, and the underlying scientific principles for experimental choices are elucidated. This document aims to be a definitive reference for understanding the safety profile of N-(2-hydroxypropyl)octadec-9-enamide.

Introduction to N-(2-hydroxypropyl)octadec-9-enamide (Oleamide MIPA)

N-(2-hydroxypropyl)octadec-9-enamide, also known as Oleamide MIPA, is the isopropanolamide of oleic acid. Its chemical structure consists of a long, unsaturated fatty acid chain linked to a propanolamine head group. This amphiphilic nature imparts surfactant-like properties, making it a versatile ingredient in a variety of applications, most notably in the cosmetics and personal care industry. It primarily functions as a viscosity-enhancing agent, emulsifier, and foam booster in formulations such as shampoos, lotions, and creams.[1][2]

Chemical Identity:

  • IUPAC Name: (Z)-N-(2-hydroxypropyl)octadec-9-enamide[3]

  • CAS Number: 111-05-7[1]

  • Molecular Formula: C21H41NO2[3]

  • Molecular Weight: 339.6 g/mol [3]

Comprehensive Toxicological Profile

The safety of Oleamide MIPA has been evaluated through a range of toxicological studies. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the available data and concluded that Oleamide MIPA is safe in cosmetics in the present practices of use and concentration when formulated to be non-irritating.[3][4]

Acute, Sub-chronic, and Chronic Oral Toxicity

Oral toxicity studies are fundamental to determining the potential adverse effects of a substance following ingestion. For Oleamide MIPA, these studies have been conducted across different durations to assess both immediate and long-term effects.

In a 13-week oral toxicity study in Sprague-Dawley rats, Oleamide MIPA was administered via gavage in corn oil.[4] The study revealed some adverse effects in males at the highest dose of 1000 mg/kg bw/day, including mortality, reduced food consumption, and lower body weight gain, along with slight changes in the liver and bone marrow.[4] For females, the No-Observed-Adverse-Effect Level (NOAEL) was determined to be 300 mg/kg bw/day.[4] A NOAEL for males was not established in this particular study.[4]

A related compound, oleoylethanolamide (OEA), has also undergone extensive toxicity testing. In a pre-natal developmental toxicity study, OEA administered to Wistar rats at doses up to 3000 mg/kg body weight/day did not induce any noticeable toxicity, mortality, or abnormal clinical signs in the dams or developmental toxicity in the litters.[5] Furthermore, a comprehensive safety profile of OEA, including acute, chronic, and mutagenic toxicity studies, concluded that it did not induce adverse alterations at doses up to 2500 mg/kg.[6]

Dermal Toxicity and Irritation

Given its prevalent use in topical products, the dermal safety of Oleamide MIPA is of paramount importance.

Dermal Irritation: Studies on rabbits have shown that Oleamide MIPA is non-irritating to the skin.[4] In one study, semi-occlusive patches containing Isostearamide MIPA (a related compound used for read-across) were applied to rabbit skin for 4 hours, resulting in only mild, transient erythema.[4]

Experimental Protocol: Dermal Irritation Study (Rabbit Model)

  • Animal Model: New Zealand White rabbits are typically used.

  • Test Substance Application: A 0.5 mL or 0.5 g dose of the test substance is applied to a small area of shaved skin (approximately 6 cm²).

  • Exposure: The application site is covered with a semi-occlusive or occlusive patch for a specified duration, usually 4 hours.

  • Observation: After patch removal, the skin is observed for signs of erythema (redness) and edema (swelling) at various time points (e.g., 1, 24, 48, and 72 hours).

  • Scoring: The severity of erythema and edema is scored using a standardized scale (e.g., Draize scale).

  • Classification: The substance is classified as irritating or non-irritating based on the mean scores.

Causality in Experimental Design: The rabbit model is chosen due to its historical use and the sensitivity of its skin, which often provides a conservative estimate of human skin irritation. The semi-occlusive patch allows for some air circulation while keeping the test substance in contact with the skin, mimicking real-world exposure scenarios for many cosmetic products.

Ocular Irritation

Eye irritation potential is a critical safety endpoint for cosmetic ingredients. GHS classifications from some suppliers suggest that Oleamide MIPA can cause serious eye irritation.[3]

Experimental Protocol: Eye Irritation Study (Rabbit Model)

  • Animal Model: Albino rabbits are used.

  • Test Substance Instillation: A small amount of the test substance (typically 0.1 mL or 0.1 g) is instilled into the conjunctival sac of one eye of each rabbit. The other eye serves as a control.

  • Observation: The eyes are examined for signs of irritation, including redness, swelling, and discharge, at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.

  • Scoring: The severity of the ocular reactions is scored based on a standardized system.

  • Classification: The substance is classified based on the persistence and severity of the observed irritation.

Skin Sensitization

Skin sensitization, or allergic contact dermatitis, is an immune-mediated reaction. Studies on Oleamide MIPA have not indicated a significant potential for skin sensitization.[4]

Mutagenicity and Genotoxicity

Mutagenicity and genotoxicity assays are crucial for identifying substances that can cause genetic mutations or damage chromosomes, which can be precursors to cancer.

Oleamide MIPA has been found to be non-mutagenic in the Ames test and not genotoxic in a mammalian cell gene mutation assay using L5178Y mouse lymphoma cells.[4] It was also not clastogenic (did not cause chromosome damage) in a chromosomal aberration assay.[4]

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

  • Test System: Multiple strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine) are used.

  • Metabolic Activation: The test is conducted both with and without an external metabolic activation system (S9 mix), which simulates mammalian metabolism.

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance.

  • Incubation: The treated bacteria are plated on a minimal agar medium lacking the specific amino acid.

  • Evaluation: The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the amino acid) is counted.

  • Interpretation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Causality in Experimental Design: The use of multiple bacterial strains with different types of mutations allows for the detection of various mutagenic mechanisms. The inclusion of the S9 mix is critical because some substances only become mutagenic after being metabolized by liver enzymes.

Experimental Workflow: Ames Test

AmesTestWorkflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis BacterialStrains Bacterial Strains (e.g., S. typhimurium) WithS9 Exposure with S9 BacterialStrains->WithS9 WithoutS9 Exposure without S9 BacterialStrains->WithoutS9 TestSubstance Test Substance (N-(2-hydroxypropyl)octadec-9-enamide) TestSubstance->WithS9 TestSubstance->WithoutS9 S9Mix S9 Mix (Metabolic Activation) S9Mix->WithS9 Plating Plate on Minimal Agar WithS9->Plating WithoutS9->Plating Incubation Incubate Plating->Incubation Counting Count Revertant Colonies Incubation->Counting Result Mutagenic or Non-Mutagenic Counting->Result

Caption: Workflow for the Ames Test to assess mutagenicity.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies evaluate the potential for a substance to interfere with reproductive capabilities or cause harm to a developing fetus.

The reproductive toxicity of Oleamide MIPA was assessed in Sprague-Dawley rats at dose levels up to 1000 mg/kg/day.[4] No treatment-related adverse effects were observed, and the NOAELs for parental toxicity, reproductive performance, and toxic effects on progeny were all 1000 mg/kg/day.[4]

In a developmental toxicity study with a related compound, amides, C12-18 (even-numbered) and C18-unsatd., N,N-bis(hydroxyethyl), the NOAEL for both parental and developmental toxicity was 1000 mg/kg bw/day in rats.[4]

Safety Data and Handling Precautions

Safety Data Sheets (SDS) for Oleamide MIPA and related fatty acid amides generally indicate a low level of hazard. Many do not classify the substance as hazardous under OSHA or GHS regulations.[1][7][8] However, some sources indicate potential for skin and eye irritation.[3]

General Handling Recommendations:

  • Ventilation: Use in a well-ventilated area.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses or goggles.

    • Skin Protection: Wear protective gloves and clothing to prevent skin contact.

    • Respiratory Protection: Not typically required under normal use conditions with adequate ventilation.

  • First Aid Measures:

    • Eye Contact: Rinse thoroughly with plenty of water for several minutes.[9]

    • Skin Contact: Wash off with soap and plenty of water.

    • Inhalation: Move person into fresh air.[9]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[10]

Summary of Toxicological Data

Toxicological EndpointSpeciesRouteResultsReference
Acute Oral Toxicity RatOralLow toxicity[4][6]
Sub-chronic Oral Toxicity (13-week) RatOralNOAEL (female) = 300 mg/kg bw/day[4]
Dermal Irritation RabbitDermalNon-irritating[4]
Ocular Irritation RabbitOcularPotential for serious eye irritation[3]
Skin Sensitization --Not a sensitizer[4]
Mutagenicity (Ames Test) S. typhimurium, E. coliIn vitroNon-mutagenic[4]
Genotoxicity (Mammalian Cell) Mouse Lymphoma CellsIn vitroNot genotoxic[4]
Clastogenicity -In vitroNot clastogenic[4]
Reproductive & Developmental Toxicity RatOralNOAEL = 1000 mg/kg/day[4]

Conclusion

The available toxicological data for N-(2-hydroxypropyl)octadec-9-enamide (Oleamide MIPA) indicate a low overall toxicity profile. It is not considered to be mutagenic, genotoxic, or a reproductive toxicant at the tested doses. While generally non-irritating to the skin, it may cause serious eye irritation. The established No-Observed-Adverse-Effect Levels from oral toxicity studies provide a basis for safe concentration limits in various applications. Adherence to standard industrial hygiene practices and the use of appropriate personal protective equipment are recommended when handling this substance in its raw form. For its intended use in cosmetic formulations, Oleamide MIPA is considered safe when formulated to be non-irritating.

References

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Exploratory

Biodegradability characteristics of N-(2-hydroxypropyl)octadec-9-enamide

An In-Depth Technical Guide to the Biodegradability Characteristics of N-(2-hydroxypropyl)octadec-9-enamide Authored for Researchers, Scientists, and Drug Development Professionals Abstract N-(2-hydroxypropyl)octadec-9-e...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biodegradability Characteristics of N-(2-hydroxypropyl)octadec-9-enamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-hydroxypropyl)octadec-9-enamide, a derivative of oleic acid, is a molecule with applications in various industries, including cosmetics and pharmaceuticals, where it may function as an emulsifier, viscosity enhancer, or slip agent.[1] As with any chemical substance intended for widespread use, a thorough understanding of its environmental fate, particularly its biodegradability, is paramount. This guide provides a comprehensive technical overview of the biodegradability characteristics of N-(2-hydroxypropyl)octadec-9-enamide. We will explore its predicted metabolic pathway, detail a robust experimental framework for assessing its ready biodegradability based on established international guidelines, and discuss analytical methods for confirming its degradation products. This document is intended to serve as a foundational resource for scientists engaged in the environmental risk assessment and sustainable development of products containing this and structurally related molecules.

Molecular Profile and Physicochemical Context

Understanding the inherent properties of N-(2-hydroxypropyl)octadec-9-enamide is the first step in predicting its environmental behavior and selecting appropriate testing methodologies. The molecule consists of a long, unsaturated C18 fatty acid chain (oleic acid) linked via an amide bond to a 2-hydroxypropyl amine moiety.

Caption: 2D Structure of N-(2-hydroxypropyl)octadec-9-enamide.

The combination of a hydrophobic fatty acid tail and a more hydrophilic head group containing hydroxyl and amide functionalities suggests surfactant-like properties. These characteristics directly influence its water solubility, partitioning behavior, and bioavailability to microorganisms.

Table 1: Physicochemical Properties of N-(2-hydroxypropyl)octadec-9-enamide

Property Value Source
Molecular Formula C₂₁H₄₁NO₂ PubChem[2]
Molecular Weight 339.6 g/mol PubChem[2]
IUPAC Name N-(2-hydroxypropyl)octadec-9-enamide PubChem[2]
CAS Number 111-05-7 Atomaxchem[3]

| XLogP3 (LogP) | 6.8 | PubChem[2] |

The high LogP value indicates low water solubility and a high affinity for partitioning into organic phases, such as microbial cell membranes. This is a critical consideration for the design of biodegradability tests, as the substance's bioavailability can be a rate-limiting factor.

Predicted Metabolic Pathway: A Two-Stage Degradation

Based on established biochemical principles, the biodegradation of N-(2-hydroxypropyl)octadec-9-enamide is predicted to occur via a two-stage process initiated by enzymatic hydrolysis of the amide bond.

Stage 1: Amidase-Mediated Hydrolysis

The amide linkage is the most probable initial point of microbial attack. Enzymes such as amidases (acylamide amidohydrolases, EC 3.5.1.4) or fatty acid amide hydrolases (FAAH) are widespread in microorganisms and specialize in cleaving such bonds.[4][5][6][7] This hydrolytic cleavage is a critical first step, as it breaks the molecule into two smaller, more readily assimilable components:

  • Oleic Acid: A common, naturally occurring unsaturated fatty acid.

  • 1-amino-2-propanol: A small, water-soluble amino alcohol.

Studies on similar fatty acid amides confirm that the initial biodegradation step involves the hydrolysis of the amide bond, releasing the constituent fatty acid and amine.[8][9]

Stage 2: Mineralization of Intermediates

Once cleaved, the two resulting metabolites are expected to enter separate, well-established metabolic pathways.

  • Metabolism of Oleic Acid via β-Oxidation: Oleic acid, as a long-chain fatty acid, is readily metabolized by most aerobic microorganisms through the β-oxidation pathway.[10] This is a cyclic catabolic process occurring within the mitochondria (in eukaryotes) or cytosol (in prokaryotes) where the fatty acid chain is sequentially shortened by two-carbon units.[11][12] Each cycle of β-oxidation involves four key enzymatic steps: dehydrogenation, hydration, oxidation, and thiolytic cleavage, ultimately yielding molecules of acetyl-CoA.[13] The acetyl-CoA then enters the citric acid cycle (TCA cycle) to be completely oxidized to CO₂ and H₂O, generating cellular energy (ATP).

  • Metabolism of 1-amino-2-propanol: This small polar molecule is expected to be readily utilized by microorganisms as a source of carbon and nitrogen. It can be deaminated and subsequently enter central metabolic pathways for complete mineralization.

Biodegradation_Pathway cluster_stage1 Stage 1: Hydrolysis cluster_stage2 Stage 2: Mineralization substance N-(2-hydroxypropyl)octadec-9-enamide hydrolysis Amidase / FAAH substance->hydrolysis oleic_acid Oleic Acid (C18:1) hydrolysis->oleic_acid Cleavage amino_alcohol 1-amino-2-propanol hydrolysis->amino_alcohol Cleavage beta_oxidation β-Oxidation Cycle oleic_acid->beta_oxidation amine_catabolism Amine Catabolism amino_alcohol->amine_catabolism acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle mineralization_products CO₂ + H₂O + Biomass tca_cycle->mineralization_products amine_catabolism->mineralization_products

Caption: Predicted two-stage metabolic pathway for N-(2-hydroxypropyl)octadec-9-enamide.

Experimental Assessment of Ready Biodegradability

To empirically validate the biodegradability of N-(2-hydroxypropyl)octadec-9-enamide, standardized test methods are employed. The OECD Guidelines for the Testing of Chemicals provide a suite of assays to determine "Ready Biodegradability," which assesses the potential for rapid and ultimate degradation in an aerobic aqueous environment.

Rationale for Selecting the OECD 301D Closed Bottle Test

Given the low water solubility and potential surfactant properties of the test substance, which can be inhibitory to microorganisms at higher concentrations, the OECD Guideline 301D, "Closed Bottle Test," is a highly suitable method.[14][15]

Key Advantages of OECD 301D for this Substance:

  • Suitability for Poorly Soluble Substances: The test is performed at low concentrations (typically 2-5 mg/L), which facilitates the dissolution and bioavailability of substances with low water solubility.

  • Handles Volatile and Adsorbing Materials: The sealed bottle design prevents the loss of volatile intermediates and is appropriate for substances that may adsorb to surfaces.[16][17]

  • Minimizes Toxicity Effects: The low concentration of the test substance reduces the likelihood of inhibiting the microbial inoculum.

The principle of the test is to measure the consumption of dissolved oxygen (DO) by a population of aerobic microorganisms in sealed bottles containing the test substance as the sole nominal source of organic carbon over a 28-day period.[18] The extent of degradation is calculated as a percentage of the Theoretical Oxygen Demand (ThOD).

Detailed Experimental Protocol: OECD 301D

This protocol outlines the critical steps for performing a valid OECD 301D test.

OECD_301D_Workflow cluster_prep Phase 1: Preparation cluster_setup Phase 2: Test Setup cluster_incubation Phase 3: Incubation & Measurement cluster_analysis Phase 4: Data Analysis thod 1. Calculate ThOD for C₂₁H₄₁NO₂ solutions 4. Prepare Test & Reference Substance Solutions/Dispersions thod->solutions media 2. Prepare Mineral Medium (OECD Guideline) setup_bottles 5. Fill & Inoculate Bottles media->setup_bottles inoculum 3. Collect & Prepare Inoculum (e.g., Activated Sludge) inoculum->setup_bottles solutions->setup_bottles bottle_types Blank (Inoculum only) Reference Control (e.g., Sodium Benzoate) Test Substance Toxicity Control (Test + Reference) setup_bottles->bottle_types initial_do 6. Measure Initial DO (t=0) setup_bottles->initial_do incubation 7. Incubate in the Dark at 20-24°C for 28 days initial_do->incubation measure_do 8. Measure DO at Regular Intervals incubation->measure_do calc_bod 9. Calculate BOD (mg O₂/mg substance) measure_do->calc_bod calc_biodeg 10. Calculate % Biodegradation (%ThOD) calc_bod->calc_biodeg validate 11. Validate Test (Check Controls & 10d Window) calc_biodeg->validate

Caption: Experimental workflow for the OECD 301D Closed Bottle Test.

Step 1: Calculation of Theoretical Oxygen Demand (ThOD) The ThOD is the mass of oxygen required to completely oxidize one mass of the test substance to CO₂, H₂O, and NH₃. For N-(2-hydroxypropyl)octadec-9-enamide (C₂₁H₄₁NO₂): C₂₁H₄₁NO₂ + 30.5 O₂ → 21 CO₂ + 19 H₂O + NH₃ ThOD = (30.5 * 32.00) / 339.56 = 2.87 mg O₂/mg substance

Step 2: Materials and Reagents

  • Test Substance: N-(2-hydroxypropyl)octadec-9-enamide.

  • Reference Substance: Sodium benzoate (readily biodegradable control).

  • Inoculum: Freshly collected activated sludge from a domestic wastewater treatment plant.

  • Mineral Medium: Prepared as per OECD 301 guidelines, containing essential mineral salts.

  • Glassware: Calibrated 250-300 mL BOD bottles with ground-glass stoppers.

  • Equipment: Dissolved oxygen meter and probe, magnetic stirrers, constant temperature incubator (22 ± 2°C).

Step 3: Test Procedure

  • Preparation: Prepare the mineral medium and saturate it with air. Prepare a stock solution/dispersion of the test substance and reference substance. The test substance may require ultrasonication to create a homogenous dispersion due to its low solubility.

  • Inoculum: Filter the activated sludge to remove coarse particles and add it to the mineral medium to achieve a final concentration of a few milligrams of suspended solids per liter.

  • Bottle Setup: Prepare sets of bottles (in duplicate or triplicate) for each condition:

    • Test Bottles: Inoculated medium + test substance (e.g., at 2 mg/L).

    • Blank Control: Inoculated medium only (to measure background respiration).

    • Reference Control: Inoculated medium + sodium benzoate (to verify the viability of the inoculum).

    • Toxicity Control: Inoculated medium + test substance + reference substance (to check for inhibitory effects of the test substance).

  • Incubation: Fill bottles completely, ensuring no air bubbles are trapped. Seal the bottles and incubate them in the dark at a constant temperature for 28 days.

  • DO Measurement: Measure the dissolved oxygen concentration in each bottle at the start of the test (t=0) and at regular intervals (e.g., days 7, 14, 21, 28) and after any significant oxygen depletion is observed.

Step 4: Data Analysis and Interpretation The percentage biodegradation is calculated using the following formula: % Biodegradation = [(DO_blank - DO_test) / ThOD * C] * 100 Where:

  • DO_blank = mean DO depletion in blank bottles (mg/L)

  • DO_test = mean DO depletion in test bottles (mg/L)

  • ThOD = Theoretical Oxygen Demand (mg O₂/mg)

  • C = Concentration of test substance (mg/L)

Pass Criteria for "Ready Biodegradability": For a substance to be classified as readily biodegradable, it must meet two criteria:

  • Pass Level: Achieve ≥ 60% biodegradation by the end of the 28-day test.[14]

  • 10-Day Window: This pass level must be reached within a 10-day window, which begins when 10% biodegradation is first achieved.[14]

Analytical Verification of the Degradation Pathway

While the OECD 301D test provides data on ultimate biodegradation (mineralization), it does not identify intermediate products. To confirm the proposed metabolic pathway, advanced analytical techniques can be employed on samples taken from a parallel biodegradation test run at higher concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. To analyze the primary metabolites:

  • Oleic Acid: Can be extracted from the aqueous medium using a solvent (e.g., hexane/ethyl acetate) and derivatized (e.g., silylation) to increase its volatility for GC-MS analysis.[19][20]

  • 1-amino-2-propanol: Can also be derivatized and analyzed by GC-MS.

By tracking the disappearance of the parent compound and the transient appearance and subsequent disappearance of oleic acid over the course of the incubation, direct evidence for the hydrolytic first step can be obtained.

Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile or thermally labile compounds, LC-MS is an excellent alternative. It can directly measure the concentration of the parent amide in the aqueous phase over time without derivatization.[21][22]

Summary of Expected Results

The following table presents a hypothetical but realistic dataset from an OECD 301D test for N-(2-hydroxypropyl)octadec-9-enamide.

Table 2: Hypothetical OECD 301D Biodegradation Data

Day % Biodegradation of Test Substance % Biodegradation of Sodium Benzoate (Reference)
0 0 0
3 5 25
7 18 (10-day window starts) 65
14 55 78
17 68 (Pass level reached in window) 81

| 28 | 75 | 84 |

Interpretation of Hypothetical Results: In this scenario, the test substance reached 18% degradation on day 7, initiating the 10-day window. It subsequently achieved 68% degradation by day 17, which is greater than the 60% pass level and falls within the 10-day window (Day 7 to Day 17). Therefore, based on this data, N-(2-hydroxypropyl)octadec-9-enamide would be classified as readily biodegradable . The robust degradation of the sodium benzoate reference control validates the health and activity of the microbial inoculum.

Conclusion

The biodegradability of N-(2-hydroxypropyl)octadec-9-enamide can be confidently assessed through a combination of theoretical prediction and standardized experimental testing. The molecule is anticipated to undergo a primary hydrolytic cleavage of its amide bond, yielding oleic acid and 1-amino-2-propanol. Both of these intermediates are readily metabolized by common microorganisms. The OECD 301D Closed Bottle Test provides a robust and appropriate framework for quantifying the extent and rate of its ultimate biodegradation. Based on its structure, which is composed of readily degradable fatty acid and amino alcohol moieties, N-(2-hydroxypropyl)octadec-9-enamide is expected to be classified as readily biodegradable, indicating a low potential for persistence in aerobic aqueous environments. Analytical methods such as GC-MS can further serve to confirm the metabolic pathway, providing a complete and defensible environmental fate profile.

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  • Chemsafetypro. (n.d.). OECD Guidelines for the Testing of Chemicals, Test No 301 Ready Biodegradability. Chemsafetypro. Retrieved March 4, 2026, from [Link]

  • Aropha. (n.d.). Types of OECD 301 Biodegradation Tests. Aropha. Retrieved March 4, 2026, from [Link]

  • Aropha. (n.d.). OECD 301 Ready Biodegradation Test. Aropha Resource Center. Retrieved March 4, 2026, from [Link]

  • European Commission. (2016, August 31). Opinion of the Scientific Committee on Toxicity, Ecotoxicity and the Environment (CSTEE) on a Proposed "ready biodegradability" approach to update detergents legislation. European Commission. Retrieved March 4, 2026, from [Link]

  • Tivadar, B., et al. (2020). Oleamide, a Bioactive Compound, Unwittingly Introduced into the Human Body through Some Plastic Food/Beverages and Medicine Containers. PMC. Retrieved March 4, 2026, from [Link]

  • The Good Scents Company. (n.d.). oleamide MIPA. The Good Scents Company. Retrieved March 4, 2026, from [Link]

  • Tivadar, B., et al. (2020). Interference of oleamide with analytical and bioassay results. PMC. Retrieved March 4, 2026, from [Link]

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Protocols & Analytical Methods

Method

Preparation of lubricant additives using N-(2-hydroxypropyl)octadec-9-enamide

An Application Note and Protocol for the Preparation and Evaluation of N-(2-hydroxypropyl)octadec-9-enamide as a Lubricant Additive Authored by: A Senior Application Scientist Introduction: The Imperative for Advanced Fr...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Preparation and Evaluation of N-(2-hydroxypropyl)octadec-9-enamide as a Lubricant Additive

Authored by: A Senior Application Scientist

Introduction: The Imperative for Advanced Friction Modifiers

In the continuous pursuit of enhanced mechanical efficiency and longevity, the role of advanced lubricant additives has become increasingly critical. These molecules are the workhorses of modern lubrication, engineered to mitigate friction, reduce wear, and improve the overall performance of machinery, from automotive engines to industrial gearboxes. Among the various classes of additives, organic friction modifiers (OFMs) are of particular interest due to their ability to form tenacious, low-shear boundary films on interacting metal surfaces.[1]

This application note provides a comprehensive guide to the synthesis, characterization, and tribological evaluation of a promising OFM: N-(2-hydroxypropyl)octadec-9-enamide. This molecule is distinguished by its amphiphilic structure, featuring a long, non-polar oleyl tail and a polar head group containing both amide and hydroxyl functionalities. This architecture is key to its efficacy, enabling strong adsorption onto metallic surfaces and the formation of a highly effective lubricating film. We will delve into the detailed protocols for its laboratory preparation and provide a robust methodology for assessing its performance, offering researchers and formulation scientists a practical guide to harnessing its potential.

Part 1: Synthesis of N-(2-hydroxypropyl)octadec-9-enamide

The synthesis of N-(2-hydroxypropyl)octadec-9-enamide is achieved through the amidation of oleic acid with 1-amino-2-propanol. This reaction forms a stable amide bond, linking the hydrophobic fatty acid tail to the hydrophilic head group.

Rationale for Experimental Choices
  • Reactants: Oleic acid is a readily available, naturally derived unsaturated fatty acid, providing the C18 backbone. 1-amino-2-propanol is selected to introduce both a secondary amide linkage and a secondary hydroxyl group, which enhance the molecule's affinity for metal surfaces.

  • Catalysis: While the reaction can proceed without a catalyst, the use of a Lewis acid can accelerate the amidation process.[2][3] However, for simplicity and to avoid potential contamination of the final product with metal ions, this protocol proceeds via direct thermal condensation.

  • Purification: A multi-step purification process involving solvent extraction and column chromatography is crucial to remove unreacted starting materials and any side products, ensuring the high purity of the final additive.[2][3]

Synthesis Workflow Diagram

cluster_synthesis Synthesis Workflow Reactants 1. Reactant Mixing Oleic Acid + 1-Amino-2-propanol Reaction 2. Thermal Condensation (e.g., 160-180°C, under N2) Reactants->Reaction Heat Extraction 3. Solvent Extraction (e.g., with Chloroform/Water) Reaction->Extraction Crude Product Purification 4. Column Chromatography (Silica Gel) Extraction->Purification Organic Phase Final_Product 5. Final Product N-(2-hydroxypropyl)octadec-9-enamide Purification->Final_Product Purified Product

Caption: Workflow for the synthesis of N-(2-hydroxypropyl)octadec-9-enamide.

Experimental Protocol: Synthesis

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityPurity
Oleic Acid282.4728.25 g (0.1 mol)>98%
1-Amino-2-propanol75.117.89 g (0.105 mol)>98%
Toluene92.14150 mLAnhydrous
Chloroform119.38As requiredACS Grade
n-Hexane86.18As requiredACS Grade
Ethyl Acetate88.11As requiredACS Grade
Silica Gel-As required60-120 mesh

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a condenser, combine oleic acid (0.1 mol) and 1-amino-2-propanol (0.105 mol) in 150 mL of toluene.

  • Amidation Reaction: Heat the mixture to reflux (approximately 110-120°C) with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reaction for 8-12 hours or until the theoretical amount of water (~1.8 mL) has been collected.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification:

    • Dissolve the resulting crude product in chloroform.

    • Wash the organic phase sequentially with 5% HCl solution, 5% NaHCO₃ solution, and finally with distilled water until the aqueous layer is neutral.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate using a rotary evaporator.

    • Further purify the product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

  • Final Product: Combine the pure fractions and remove the solvent under vacuum to yield N-(2-hydroxypropyl)octadec-9-enamide as a viscous liquid or waxy solid.[4]

Part 2: Physicochemical and Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is a critical step before evaluating its performance. Standard spectroscopic techniques are employed for this purpose.

Characterization Techniques
  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the key functional groups in the molecule. The presence of an amide group is confirmed by characteristic C=O (Amide I) and N-H (Amide II) stretching vibrations. The hydroxyl group is identified by a broad O-H stretch.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the arrangement of atoms and the successful formation of the amide bond.

  • Mass Spectrometry (MS): Determines the molecular weight of the synthesized compound, providing definitive confirmation of its identity.[5]

Expected Spectroscopic Data:

TechniqueExpected Peaks/Signals
FTIR (cm⁻¹) ~3300 (O-H and N-H stretch, broad), ~3005 (C-H stretch, alkene), ~2925 & ~2855 (C-H stretch, alkane), ~1640 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II)
¹H NMR (ppm) ~5.3 (m, 2H, -CH=CH-), ~3.8-4.0 (m, 1H, -CH(OH)-), ~3.1-3.4 (m, 2H, -NH-CH₂-), ~2.2 (t, 2H, -CH₂-CO-), ~2.0 (q, 4H, -CH₂-CH=), ~1.6 (m, 2H, -CH₂-CH₂CO-), ~1.3 (br s, 20H, -(CH₂)₁₀-), ~1.1 (d, 3H, -CH(OH)CH₃), ~0.9 (t, 3H, -CH₂-CH₃)
¹³C NMR (ppm) ~174 (C=O, amide), ~130 (-CH=CH-), ~67 (-CH(OH)-), ~48 (-NH-CH₂-), ~36 (-CH₂-CO-), ~32-22 (alkane carbons), ~21 (-CH(OH)CH₃), ~14 (-CH₂-CH₃)
Mass Spec (ESI+) [M+H]⁺ at m/z 340.32

Part 3: Tribological Performance Evaluation

The efficacy of N-(2-hydroxypropyl)octadec-9-enamide as a friction modifier is determined by its ability to reduce friction and wear between sliding surfaces. Standardized tribological tests are used for this evaluation.[6]

Mechanism of Action: Boundary Film Formation

Organic friction modifiers like N-(2-hydroxypropyl)octadec-9-enamide function by adsorbing onto the metal surfaces of moving parts.[1] The polar amide and hydroxyl head groups have a strong affinity for the metal, anchoring the molecules to the surface. The long, non-polar oleyl tails then orient themselves away from the surface, forming a dense, brush-like layer. This layer acts as a boundary lubrication film, preventing direct metal-to-metal contact and providing a low-shear interface that significantly reduces friction and wear.[7][8]

Mechanism Visualization

cluster_mechanism Mechanism of Action cluster_zoom Interface Metal1 Metal Surface 1 cluster_zoom cluster_zoom Metal2 Metal Surface 2 Additive Additive Molecule (N-(2-hydroxypropyl)octadec-9-enamide) Adsorption Adsorption of Polar Head Groups Film Formation of Low-Shear Boundary Film p1 p4 p1:s->p4:n Oleyl Tail p2 p5 p2:s->p5:n Oleyl Tail p3 p6 p3:s->p6:n Oleyl Tail Head1 Head Head2 Head Head3 Head cluster_testing Tribological Evaluation Workflow Blend 1. Prepare Lubricant Blends (Base Oil + Additive) Setup 2. Four-Ball Test Setup (Clean & Assemble) Blend->Setup Test 3. Run Tribological Test (Load, Speed, Temp, Time) Setup->Test Data_Collection 4. Data Collection (Frictional Torque) Test->Data_Collection Analysis 5. Post-Test Analysis (Measure Wear Scar Diameter) Data_Collection->Analysis Results 6. Results (COF and WSD) Analysis->Results

Caption: Step-by-step workflow for evaluating the tribological performance of the additive.

Data Presentation: Expected Results

The performance of the additive is evaluated by comparing the COF and WSD of the additized blends against the neat base oil. A significant reduction in both parameters indicates effective friction and wear-reducing properties.

Lubricant SampleAdditive Conc. (wt%)Average COFAverage WSD (mm)
Base Oil0e.g., 0.12e.g., 0.65
Blend 10.5e.g., 0.09e.g., 0.50
Blend 21.0e.g., 0.07e.g., 0.42
Blend 32.0e.g., 0.07e.g., 0.41

Note: The values in the table are hypothetical and for illustrative purposes only.

Conclusion

This application note has provided a detailed, scientifically-grounded framework for the synthesis, characterization, and performance evaluation of N-(2-hydroxypropyl)octadec-9-enamide as a lubricant additive. The protocols outlined herein are designed to be robust and reproducible, enabling researchers to accurately prepare and assess this promising friction modifier. The inherent properties of this molecule—strong surface affinity and the ability to form a low-shear boundary film—make it an excellent candidate for inclusion in advanced lubricant formulations aimed at improving energy efficiency and extending the operational life of mechanical systems.

References

  • ASTM International. (2023). Standard Test Method for Measuring Friction and Wear Properties of Lubricating Grease Using a High-Frequency, Linear-Oscillation (SRV) Test Machine (Standard No. D5707-23). Retrieved from [Link]

  • Rtec Instruments. (n.d.). Testing Lubricants, Fuels, Greases and Metalworking Fluids. Retrieved from [Link]

  • Savant Labs. (n.d.). ASTM D5183 - Standard Test Method for Determination of the Coefficient of Friction of Lubricants Using the Four-Ball Wear Test Machine. Retrieved from [Link]

  • ASTM International. (2005). Standard Test Method for Measuring Friction and Wear Properties of Extreme Pressure (EP) Lubricating Oils Using SRV Test Machine (Standard No. D6425). Retrieved from [Link]

  • ASTM International. (2023). Standard Test Method for Measuring Friction and Wear Properties of Lubricating Grease Using a High-Frequency, Linear-Oscillation (SRV) Test Machine (Standard No. D5707). Retrieved from [Link]

  • Gáspár, S., & Gáspár, L. (2020). Tribological Investigation of the Effects of Engine Oil Additives for Vintage Gasoline Engines. Acta Technica Corviniensis-Bulletin of Engineering, 13(2).
  • Le, C. F., et al. (2023). A Methodological Approach to Assessing the Tribological Properties of Lubricants Using a Four-Ball Tribometer. Machines, 11(11), 1017.
  • Wang, Y., et al. (2024). Preparation and Tribological Behaviors of Sulfur- and Phosphorus-Free Organic Friction Modifier of Amide–Ester Type. Lubricants, 12(6), 196.
  • Khalkar, S., Bhowmick, D., & Pratap, A. (2013). Synthesis and effect of fatty acid amides as friction modifiers in petroleum base stock. Journal of Oleo Science, 62(11), 901–904.
  • Bruker. (n.d.). Lubricants Testing. Retrieved from [Link]

  • PCS Instruments. (n.d.). Tribology Testing. Retrieved from [Link]

  • Tomlinson, K., et al. (2022). On the role of friction modifier additives in the oil control ring & piston liner contact.
  • Khalkar, S., Bhowmick, D., & Pratap, A. (2013). Synthesis and Effect of Fatty Acid Amides as Friction Modifiers in Petroleum Base Stock.
  • Chalmers University of Technology. (n.d.). Fatty Amines as Friction Modifiers in Engine Oils. Retrieved from [Link]

  • Sirivedin, K., et al. (2021). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Molecules, 26(9), 2539.
  • National Center for Biotechnology Information. (n.d.). N-(2-Hydroxyethyl)octadec-9-enamide. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-hydroxypropyl)octadec-9-enamide. PubChem Compound Database. Retrieved from [Link]

  • Singh, S. K., et al. (2011). Synthesis of novel N-(2-hydroxy-2-p-tolylethyl)-amide and N-(2-oxo-2-p-tolylethyl)-amide derivatives and their antidyslipidemic and antioxidant activity. Bioorganic & Medicinal Chemistry Letters, 21(21), 6393–6397.
  • Cogan, D. P., et al. (2017). Synthesis of N-acyl amide natural products using a versatile adenylating biocatalyst. Scientific Reports, 7(1), 11489.
  • Le, C. F., et al. (2023). Amide/Amino-Based Functional Additives for Lubricants: Structure, Antimicrobial Activity and Wear Resistance.
  • Connect Chemicals. (n.d.). Oleamide | CAS 301-02-0. Retrieved from [Link]

  • UNPChemicals. (n.d.). Professional lubricant additive manufactuer, Antioxidants supplier for lubricant manufacturing. Retrieved from [Link]

  • NP-MRD. (2022, September 8). Showing NP-Card for (9z)-octadec-9-enimidic acid (NP0272493). Retrieved from [Link]

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Application

Application Notes and Protocols for the Incorporation of N-(2-hydroxypropyl)octadec-9-enamide into Base Oils

Abstract This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the procedures for effectively blending N-(2-hydroxypropyl)octadec-9-enamide (CAS No. 111-05-7), a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the procedures for effectively blending N-(2-hydroxypropyl)octadec-9-enamide (CAS No. 111-05-7), a high-performance organic friction modifier, into various lubricating base oils. The protocols detailed herein are designed to ensure the creation of stable, homogenous, and efficacious lubricant formulations. This guide emphasizes the scientific principles behind the blending process, offering field-proven insights into optimizing parameters such as temperature, mixing energy, and concentration to achieve desired performance characteristics.

Introduction: The Role of N-(2-hydroxypropyl)octadec-9-enamide in Modern Lubrication

N-(2-hydroxypropyl)octadec-9-enamide, also known as Oleamide MIPA, is a fatty acid amide derived from oleic acid.[1] Its molecular structure, featuring a polar head group containing both amide and hydroxyl functionalities and a long, non-polar oleyl tail, makes it an effective amphiphilic molecule.[2] In lubricant applications, it functions as an organic friction modifier (OFM). The primary mechanism involves the adsorption of the polar head onto metal surfaces, creating a tightly packed, low-shear boundary film with the non-polar tails oriented away from the surface. This film physically separates moving parts under boundary lubrication regimes, significantly reducing the coefficient of friction and mitigating wear.[3][4]

The efficacy of N-(2-hydroxypropyl)octadec-9-enamide is critically dependent on its complete and stable dissolution within the base oil. Improper blending can lead to additive dropout, phase separation, or the formation of insoluble agglomerates, all of which compromise lubricant performance and can be detrimental to machinery. These application notes provide a robust framework for achieving optimal dispersion and solubility.

Physicochemical Profile and Handling

A thorough understanding of the additive's properties is foundational to developing a successful blending protocol.

PropertyValueSource(s)
IUPAC Name (9Z)-N-(2-hydroxypropyl)octadec-9-enamide[1][5]
CAS Number 111-05-7[6][7]
Molecular Formula C21H41NO2[5][8]
Molecular Weight 339.6 g/mol [1][5]
Appearance Liquid or waxy solid at room temperature[7][8]
Boiling Point ~155-160 °C @ 0.8 Torr[8]
Solubility Insoluble in water; Soluble in organic solvents and oils, with solubility increasing with temperature.[7][9][10]

Handling & Storage: Store in a cool, dry place in a tightly sealed container. If the material is solid at ambient temperature, it will require gentle heating to liquefy before use. Avoid prolonged exposure to high temperatures or direct sunlight to prevent potential oxidation of the unsaturated oleyl chain.

Principles of Blending: A Mechanistic Approach

Successful blending is a balance of thermal energy, mechanical energy, and chemical compatibility. The process is governed by several critical factors.

  • Thermal Energy (Temperature): This is arguably the most critical parameter. Heating the base oil serves two primary purposes: it lowers the base oil's viscosity, enhancing molecular mobility, and it provides the necessary energy to break the intermolecular forces within the N-(2-hydroxypropyl)octadec-9-enamide, facilitating its dissolution.[9] The target temperature should be high enough to ensure the amide is fully molten and readily dissolves but low enough to prevent thermal degradation of the additive or base oil.

  • Mechanical Energy (Mixing): Agitation is required to ensure a uniform distribution of the additive throughout the base oil, preventing localized areas of high concentration and promoting mass transfer.[11] The type and intensity of mixing must be sufficient to create a homogenous blend without introducing excessive air (oxidation) or shearing the base oil's polymeric components (e.g., Viscosity Index Improvers).

  • Concentration (Treat Rate): N-(2-hydroxypropyl)octadec-9-enamide is typically used at low concentrations. Studies on similar fatty acid amides show effective treat rates ranging from 0.2% to 5.0% by weight, depending on the base stock and target application.[12][13][14]

  • Base Oil Compatibility: While soluble in a wide range of base oils, the polarity and viscosity of the base stock (e.g., Mineral Group I, II, III, or synthetic PAO) can influence the optimal blending temperature and required mixing time.[12][15]

Experimental Protocols for Blending

Required Materials and Equipment
  • Chemicals:

    • N-(2-hydroxypropyl)octadec-9-enamide (CAS 111-05-7)

    • Base Oil (e.g., Group II/III Mineral Oil, Polyalphaolefin - PAO)

  • Equipment:

    • Glass beaker or stainless steel blending vessel

    • Magnetic hotplate stirrer with a temperature probe

    • Overhead mechanical stirrer with a propeller-style mixing blade (recommended for volumes >500 mL or higher viscosity oils)

    • Digital thermometer

    • Analytical balance (accurate to 0.01g)

    • Spatula and weighing boats

    • Nitrogen gas line (optional, but recommended)

    • Sample vials for storage and analysis

Protocol: Laboratory-Scale Blending (Target Volume: 500g)

This protocol details a standard procedure for creating a stable blend in a laboratory setting.

Step 1: Preparation & Weighing

  • Tare the blending vessel on the analytical balance.

  • Weigh the desired amount of base oil directly into the vessel. For a 1.0% wt/wt blend, this would be 495.0g.

  • In a separate weighing boat, weigh the required mass of N-(2-hydroxypropyl)octadec-9-enamide. For a 1.0% blend, this is 5.0g. If the amide is solid, gently warm the container in a water bath until it is a handleable liquid before weighing.

Step 2: Heating the Base Oil

  • Place the vessel containing the base oil on the hotplate stirrer (or use a heating mantle for the overhead stirrer setup).

  • Insert the temperature probe into the base oil, ensuring it does not touch the bottom of the vessel.

  • Begin gentle stirring (e.g., 150-200 RPM) to ensure even heat distribution.

  • Heat the base oil to the target temperature of 70 ± 5 °C . This temperature is a robust starting point that ensures the amide is molten and significantly lowers the viscosity of most base oils without causing thermal stress.

Step 3: Additive Incorporation

  • Once the base oil has stabilized at the target temperature, slowly add the pre-weighed N-(2-hydroxypropyl)octadec-9-enamide to the vortex of the stirring oil.

  • Causality Note: Slow addition prevents the additive from clumping or solidifying upon contact with slightly cooler oil at the surface, ensuring efficient dispersion.

Step 4: Homogenization & Mixing

  • Increase the mixing speed to 400-600 RPM . The goal is to create a sufficient vortex to ensure good top-to-bottom turnover without splashing or drawing excessive air into the blend.

  • Maintain the temperature and continue mixing for a minimum of 30 minutes .

  • Self-Validation: After 15-20 minutes, the blend should appear clear and homogenous with no visible undissolved particles or haze. The full 30-minute duration ensures complete molecular dissolution.

  • (Optional - Best Practice): During heating and mixing, a gentle stream of nitrogen can be passed over the surface of the oil (a "nitrogen blanket") to minimize oxidation.

Step 5: Cooling & Storage

  • Turn off the heat source but continue stirring.

  • Allow the blend to cool to below 40 °C while maintaining gentle agitation. This prevents localized concentration changes or potential additive precipitation during cooling.

  • Once cooled, transfer the final blend into clearly labeled sample vials.

Visual Workflow: Laboratory Blending Protocol

The following diagram illustrates the key stages of the blending procedure.

Blending_Workflow cluster_prep Step 1: Preparation cluster_process Steps 2-4: Blending Process cluster_finish Step 5: Finalization weigh_base Weigh Base Oil (e.g., 495g) heat Heat Base Oil to 70 ± 5 °C (150-200 RPM) weigh_base->heat weigh_amide Weigh Amide (e.g., 5.0g) add Slowly Add Amide to Vortex weigh_amide->add heat->add mix Homogenize (400-600 RPM) for 30 min add->mix cool Cool to < 40 °C with Stirring mix->cool store Transfer & Store cool->store

Caption: Workflow for laboratory-scale blending of N-(2-hydroxypropyl)octadec-9-enamide.

Quality Control and Blend Validation

Every protocol must be a self-validating system. After blending, the following checks are essential to confirm success.

  • Visual Inspection: The final, cooled blend should be transparent, bright, and free of any haze, sediment, or phase separation. Any cloudiness may indicate incomplete dissolution or incompatibility.

  • Hot/Cold Stability:

    • Place one sample in an oven at 80°C for 24 hours.

    • Place a second sample in a refrigerator at 4°C for 24 hours.

    • After the conditioning period, allow samples to return to room temperature and perform a visual inspection. A stable blend will show no signs of crystallization, gelling, or separation.

  • Kinematic Viscosity (ASTM D445): Measure the viscosity of the blend (e.g., at 40°C and 100°C) and compare it to the neat base oil. This confirms the blend is within expected specifications and can help detect any anomalous interactions.

Conclusion

The successful incorporation of N-(2-hydroxypropyl)octadec-9-enamide into base oils is a straightforward process when guided by the principles of solubility and controlled by key parameters. By carefully managing temperature and applying sufficient mechanical energy, researchers and formulators can produce stable, high-performance lubricant blends. The protocols provided in this guide serve as a robust starting point for laboratory-scale development, ensuring consistent and repeatable results.

References

  • Solubility of Things. (n.d.). Oleamide.
  • PubChem. (n.d.). N-(2-hydroxypropyl)octadec-9-enamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Hydroxyethyl)octadec-9-enamide. Retrieved from [Link]

  • Khalkar, S., Bhowmick, D., & Pratap, A. (2013). Synthesis and Effect of Fatty Acid Amides as Friction Modifiers in Petroleum Base Stock. Journal of Oleo Science, 62(11), 901-904.
  • National Center for Biotechnology Information. (2013). Synthesis and effect of fatty acid amides as friction modifiers in petroleum base stock. PubMed. Retrieved from [Link]

  • Connect Chemicals. (n.d.). Oleamid | CAS 301-02-0. Retrieved from [Link]

  • MDPI. (2024). Preparation and Tribological Behaviors of Sulfur- and Phosphorus-Free Organic Friction Modifier of Amide–Ester Type. Retrieved from [Link]

  • Soltanahmadi, S., et al. (n.d.).
  • LookChem. (n.d.). Cas 301-02-0,Oleamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Oleamide. Retrieved from [Link]

  • Chalmers Publication Library. (n.d.). Fatty Amines as Friction Modifiers in Engine Oils.
  • The Good Scents Company. (n.d.). oleamide MIPA. Retrieved from [Link]

  • Lubechem Consultant. (2025). Lube oil blending process explained. Retrieved from [Link]

  • VMETS. (2020). Introduction To The Blending Process Of Lubricants. Retrieved from [Link]

  • YANGJIANG. (2025). Lube Oil Blending Process: How Base Oils and Additives Work Together. Retrieved from [Link]

  • ACS Publications. (2022). Effective Icephobicity of Silicone Oil-Infused Oleamide–Polydimethylsiloxane with Enhanced Lubrication Lifetime. Retrieved from [Link]

  • STLE. (n.d.). The role of friction modifiers and VI improvers.
  • Machinery Lubrication. (n.d.). When and How to Use Friction Modifiers. Retrieved from [Link]

  • Google Patents. (n.d.). US4439336A - Lubricant composition containing mixed fatty acid ester and amide of diethanolamine.
  • PubChem. (n.d.). Oleic monoisopropanolamide. Retrieved from [Link]

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Method

Solvent extraction methods for N-(2-hydroxypropyl)octadec-9-enamide isolation

Introduction & Chemical Profile N-(2-hydroxypropyl)octadec-9-enamide (CAS: 111-05-7), frequently referred to as Oleamide MIPA or N-(2-hydroxypropyl)oleamide , is a non-ionic surfactant and bioactive lipid belonging to th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

N-(2-hydroxypropyl)octadec-9-enamide (CAS: 111-05-7), frequently referred to as Oleamide MIPA or N-(2-hydroxypropyl)oleamide , is a non-ionic surfactant and bioactive lipid belonging to the N-acylethanolamine (NAE) family.[1] Structurally, it consists of a hydrophobic oleyl tail (C18:1, cis-9) linked to a hydrophilic 2-hydroxypropyl headgroup.[1]

This amphiphilic nature (Calculated LogP ~6.8) presents a unique isolation challenge: the molecule exhibits significant solubility in organic solvents (chloroform, dichloromethane, ethyl acetate) while maintaining enough polarity to form stable emulsions in aqueous systems, complicating phase separation.

Target Audience: This guide is designed for process chemists and analytical scientists requiring high-purity isolation of this compound from either synthetic reaction mixtures (removing unreacted amines/fatty acids) or complex matrices (biological tissue, polymer films).

Solvent System Selection: The Thermodynamic Basis

Successful extraction relies on exploiting the solubility parameter differences between the target amide and its impurities.

Table 1: Solubility Parameters & Solvent Suitability

ComponentPolarityKey Impurity to RemoveRecommended Solvent System
Target Amide Amphiphilic (Moderate)N/AEthyl Acetate (EtOAc) or Dichloromethane (DCM)
Oleic Acid Non-polar (Acidic)Unreacted PrecursorHexane (Partitioning) or Alkaline Aqueous Wash
Isopropanolamine Polar (Basic)Unreacted PrecursorWater/Dilute Acid (0.5 M HCl)
Catalyst Polar/IonicReaction ByproductWater (Brine wash)

Scientist’s Insight:

Do not rely solely on hexane. While the oleyl chain suggests hexane solubility, the hydroxyl group on the propyl head reduces solubility in strictly non-polar alkanes compared to simple fatty acids. Ethyl Acetate is the superior choice for the primary extraction solvent as it efficiently solvates the amide while allowing distinct phase separation from water.

Protocol A: Isolation from Synthesis Reaction Mixtures

Context: You have synthesized N-(2-hydroxypropyl)octadec-9-enamide via the condensation of oleic acid (or oleoyl chloride) with 1-amino-2-propanol. The mixture contains the target amide, residual amine, oleic acid, and potentially catalyst.

Workflow Diagram: Synthesis Work-Up

SynthesisExtraction ReactionMix Crude Reaction Mixture (Amide, Oleic Acid, Amine) Dissolution Dissolve in Ethyl Acetate (10 mL solvent per 1 g crude) ReactionMix->Dissolution AcidWash Acid Wash (1M HCl) Removes: Unreacted Amine Dissolution->AcidWash Partition BaseWash Alkaline Wash (5% NaHCO3) Removes: Unreacted Oleic Acid AcidWash->BaseWash Organic Phase BrineWash Brine Wash (Sat. NaCl) Removes: Residual Water/Ions BaseWash->BrineWash Organic Phase Drying Dry Organic Phase (Anhydrous Na2SO4) BrineWash->Drying Evaporation Rotary Evaporation (Vacuum, <40°C) Drying->Evaporation Product Purified N-(2-hydroxypropyl)octadec-9-enamide (Waxy Solid/Viscous Liquid) Evaporation->Product

Caption: Figure 1.[1] Step-by-step Liquid-Liquid Extraction (LLE) workflow for purifying the target amide from crude synthesis mixtures.

Detailed Methodology
  • Quenching & Dissolution:

    • Cool the reaction mixture to room temperature.

    • Dissolve the crude oil in Ethyl Acetate (EtOAc) . Use a ratio of 10:1 (v/w) Solvent:Crude. Note: DCM can be used, but EtOAc is less toxic and offers better selectivity against non-polar byproducts.

  • Acidic Wash (Removal of Amine):

    • Transfer the organic solution to a separatory funnel.

    • Wash with 0.5 M HCl (1:1 volume ratio). Shake vigorously for 2 minutes.

    • Mechanism:[1][2] The unreacted 1-amino-2-propanol is protonated (

      
      ), becoming highly water-soluble.[1] The amide remains neutral and stays in the organic phase.
      
    • Collect the organic (top) layer.

  • Alkaline Wash (Removal of Fatty Acid):

    • Wash the organic phase with 5% Sodium Bicarbonate (

      
      )  solution.
      
    • Mechanism:[1][2] Residual oleic acid is deprotonated to form sodium oleate (soap).

    • Critical Warning: This step can form emulsions due to surfactant formation. Do not shake violently. Use gentle inversion (20-30 times).[1] If an emulsion forms, add saturated brine or a small amount of isopropanol to break it.

  • Neutralization & Drying:

    • Wash the organic phase with Saturated Brine (

      
      )  to remove residual water and ions.
      
    • Collect the organic phase and dry over Anhydrous Sodium Sulfate (

      
      )  for 20 minutes. Filter off the solid.
      
  • Concentration:

    • Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure.

    • Result: The product typically appears as a pale yellow viscous liquid or waxy solid (MP ~35-40°C depending on purity).[1]

Protocol B: Extraction from Complex Matrices (Biological/Polymer)

Context: Isolation of trace N-(2-hydroxypropyl)octadec-9-enamide from biological tissues or polyethylene packaging films (where it is used as a slip agent).[1]

Workflow Diagram: Matrix Extraction

MatrixExtraction Sample Solid Matrix (Tissue/Film) Homogenize Homogenize/Cut (Increase Surface Area) Sample->Homogenize Extraction Solvent Extraction (CHCl3:MeOH 2:1) Homogenize->Extraction PhaseSep Phase Separation (Add 0.2 vol Water) Extraction->PhaseSep LowerPhase Collect Lower Phase (Lipids + Amides) PhaseSep->LowerPhase Hydrophobic Partitioning SPE SPE Clean-up (Silica/Aminopropyl) LowerPhase->SPE Analysis GC-MS / HPLC SPE->Analysis

Caption: Figure 2. Modified Folch Extraction protocol for isolating lipophilic amides from complex solid matrices.

Detailed Methodology
  • Sample Preparation:

    • Polymer Films: Cut into 1x1 cm squares. Cryo-grind if possible.

    • Biological Tissue: Homogenize in PBS.

  • Primary Extraction (Modified Folch Method):

    • Add Chloroform:Methanol (2:1 v/v) to the sample (20 mL per gram of sample).

    • Why this mix? Chloroform dissolves the lipid tail; Methanol disrupts membrane/matrix interactions to release the amide.

    • Sonicate for 15 minutes or use a Soxhlet extractor for polymer films (4 hours).

  • Phase Partitioning:

    • Add water (0.2 volumes of the total solvent volume) to induce phase separation.

    • Centrifuge at 3000 x g for 10 minutes.

    • Collect the Lower Phase (Chloroform): This contains the N-(2-hydroxypropyl)octadec-9-enamide.[1][3] The upper phase contains polar contaminants.

  • Solid Phase Extraction (SPE) Clean-up (Optional but Recommended):

    • Use a Silica (Si) or Aminopropyl (

      
      )  cartridge.
      
    • Condition with Hexane.

    • Load sample (dissolved in Hexane/Chloroform).

    • Wash with Hexane (removes neutral lipids/triglycerides).

    • Elute Target with Chloroform:Isopropanol (9:1) or Ethyl Acetate . The hydroxyl group makes this amide more polar than simple triglycerides, requiring a slightly polar eluent.

Analytical Validation

To confirm the isolation success, use the following parameters:

  • HPLC-ELSD (Evaporative Light Scattering Detector):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Gradient A: Water (0.1% Formic Acid), B: Acetonitrile. 50% B to 100% B over 20 min.

    • Detection: ELSD is preferred over UV because the amide bond has weak UV absorption (205-210 nm) which is prone to solvent interference.[1]

  • GC-MS:

    • Derivatization: While the amide is volatile enough, the free hydroxyl group can cause tailing. Derivatization with BSTFA + 1% TMCS (Trimethylsilylation) is recommended for precise quantification.

    • Target Ion: Look for the molecular ion of the TMS derivative or characteristic alpha-cleavage fragments.

References

  • PubChem. (n.d.). N-(2-hydroxypropyl)octadec-9-enamide | C21H41NO2.[1][][5] National Library of Medicine. Retrieved March 4, 2026, from [Link]

  • MDPI. (2021). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Molecules. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (2025). N,N-bis-(2-Hydroxyethyl) Oleamide: Synthesis, Kinetic Study and Yield Optimization. Retrieved March 4, 2026, from [Link]

Sources

Application

Application Note: N-(2-hydroxypropyl)octadec-9-enamide as a Controlled-Release Slip Agent

This guide details the application of N-(2-hydroxypropyl)octadec-9-enamide (commonly known as Oleamide MIPA or N-Oleoyl-2-hydroxypropylamine) as a specialized slip agent in polymer formulations.[1] Unlike commodity prima...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of N-(2-hydroxypropyl)octadec-9-enamide (commonly known as Oleamide MIPA or N-Oleoyl-2-hydroxypropylamine) as a specialized slip agent in polymer formulations.[1] Unlike commodity primary amides (e.g., Oleamide, Erucamide), this secondary alkanolamide offers distinct advantages in thermal stability , controlled migration , and compatibility with polar matrices , making it particularly valuable for medical packaging and high-performance films.[1]

Executive Summary

Standard slip agents (primary amides) often suffer from "fast bloom" (excessive surface migration), thermal degradation (smoking) at processing temperatures >200°C, and interference with downstream printing or sealing.[1] N-(2-hydroxypropyl)octadec-9-enamide (CAS: 111-05-7) addresses these limitations through its secondary amide structure and hydroxy-functionalized tail.

Key Advantages:

  • Thermal Stability: The N-substitution increases thermal resistance, reducing volatility and "plate-out" on extruder screws.[1]

  • Controlled Migration: The hydroxyl group introduces hydrogen bonding with the polymer matrix (especially in polyesters/nylons) and self-association, slowing the bloom rate for a stable, long-lasting slip effect.

  • Medical Compatibility: Widely used as a surfactant/emulsifier in cosmetics and pharmaceuticals, it offers a favorable toxicity profile for medical device packaging (e.g., syringe barrels, transdermal patch liners).[1]

Technical Profile & Mechanism

Chemical Identity[1]
  • IUPAC Name: (Z)-N-(2-hydroxypropyl)octadec-9-enamide[1]

  • Common Name: Oleamide MIPA[1][2][3][4][5]

  • CAS Number: 111-05-7[1]

  • Molecular Formula: C₂₁H₄₁NO₂[1]

  • Physical State: Viscous liquid or low-melting waxy solid (MP: ~45–55°C, depending on purity).[1]

Mechanism of Action

Unlike primary amides that rely solely on incompatibility to migrate to the surface, N-(2-hydroxypropyl)octadec-9-enamide utilizes a Dual-Interaction Mechanism :

  • Oleophilic Tail (C18): Anchors the molecule within the amorphous regions of the polymer melt.

  • Hydrophilic Head (Amide + Hydroxyl): The hydroxyl group forms hydrogen bonds with the polymer backbone (in polar polymers) or other additive molecules. This "tethering" effect retards migration, preventing the rapid "blooming" seen with standard Oleamide.[1]

DOT Diagram: Migration Dynamics

MigrationMechanism cluster_melt Phase 1: Melt Processing (T > Tm) cluster_cool Phase 2: Cooling & Crystallization cluster_surface Phase 3: Surface Bloom Melt Polymer Melt (Amorphous) Agent_Sol Slip Agent Solubilized Melt->Agent_Sol Homogeneous Dispersion Crystal Crystalline Domains Forming Agent_Sol->Crystal Cooling Exclusion Agent Exclusion (Incompatibility) Crystal->Exclusion Squeezes Agent into Amorphous Zones Migration Controlled Diffusion (Retarded by H-Bonding) Exclusion->Migration Layer Lubricating Monolayer (Reduced COF) Migration->Layer Equilibrium Reached

Caption: Migration pathway of secondary amides. The hydroxyl group creates a drag force (H-bonding) that modulates diffusion speed.

Application Protocol

Pre-Processing: Masterbatch Preparation

Due to its low melting point/liquid nature, direct liquid injection is difficult for standard pellet-fed extruders.[1] Preparation of a high-concentration Masterbatch (MB) is required.[1]

Formulation Table: 10% Active Masterbatch

ComponentFunctionLoading (wt%)Notes
LDPE or PP Carrier Matrix88%Choose MFI > 20 for better wetting.[1]
Oleamide MIPA Slip Agent10%Pre-heated to 60°C to ensure flow.
Synthetic Silica Carrier/Absorbent2%Prevents screw slippage; absorbs liquid agent.[1]

Compounding Steps:

  • Absorption: Tumble mix the porous silica and polymer pellets. Spray the heated (liquid) Oleamide MIPA onto the mix while tumbling. Allow 20 mins for absorption.

  • Extrusion: Feed into a Twin-Screw Extruder (L/D ≥ 40).

    • Zone 1 (Feed): Cool (< 50°C) to prevent premature melting/bridging.

    • Zone 2-8: 160°C – 190°C (Keep below 200°C to minimize volatility).

  • Pelletizing: Underwater or strand pelletizing.[1] Ensure water bath is < 30°C to freeze the slip agent inside the matrix immediately.

Film Extrusion Protocol (Blown or Cast)

Target Loading: 1000 – 3000 ppm (1% - 3% of the Masterbatch).

  • Drying: If using a hygroscopic carrier (e.g., Nylon/PET), dry the MB for 4 hours at 70°C. Note: Oleamide MIPA is slightly hygroscopic due to the OH group.[1]

  • Feeding: Gravimetric dosing is critical.[1] Fluctuations >5% will cause COF variation.[1]

  • Temperature Profile:

    • Polyolefins (PE/PP): Standard profile (180°C - 220°C).[1]

    • Engineering Plastics (PET/PA): Can withstand up to 260°C, but residence time should be minimized (< 3 mins).[1]

  • Cooling: Slower cooling rates (air cooling) promote better crystallization and faster initial bloom.[1] Rapid quenching (chill roll) may delay the slip effect by trapping the agent in the amorphous phase.

Validation & Testing Protocols

To validate the efficacy of N-(2-hydroxypropyl)octadec-9-enamide, perform the following self-validating test loop.

Coefficient of Friction (COF) Kinetic Study

Standard: ASTM D1894 Objective: Determine the "Bloom Time" (time to reach stable slip).

Protocol:

  • Extrude film sample.[1][6]

  • Cut into 6 identical strips.

  • Measure Static and Kinetic COF at intervals: T=0, 24h, 48h, 7 days, 14 days.

  • Success Criteria:

    • Initial (T=0): COF > 0.5 (Indicates no processing screw slip).

    • Stable (T=7 days): COF < 0.25 (Target slip).[7]

    • Stability:[1][8] T=14 days COF should not vary by >10% from T=7 days (indicates no "over-blooming").

Blocking Force

Standard: ASTM D3354 Objective: Ensure the hydroxy group does not cause layer-to-layer adhesion (hydrogen bonding between layers).

  • Method: Stack two film layers under 1 psi load at 50°C for 24 hours. Measure force to separate.

  • Limit: < 50g. If higher, add 1000 ppm Antiblock (Talc/Silica).[1]

Medical Extractables (E&L) Screen

Context: For drug contact applications.

  • Solvent Extraction: Expose film to Isopropanol/Water (50:50) at 50°C for 24h.

  • Analysis: GC-MS (Gas Chromatography-Mass Spectrometry).

  • Target: Verify the peak for N-(2-hydroxypropyl)octadec-9-enamide (Retention time approx 18-20 min depending on column) and absence of degradation byproducts (e.g., free amines).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Screw Slippage Agent melting in feed throat.[1]Reduce Zone 1 temp; Increase Silica content in MB.
High COF (No Slip) Agent trapped in matrix (Compatibility too high).Increase loading by 500 ppm; Anneal film at 40°C for 24h.
White Powder on Surface Excessive blooming (Over-saturation).[1]Reduce loading; Switch to lower density carrier resin.
Film Haze Large crystal formation of amide.Increase cooling rate; Check dispersion of MB.

References

  • PubChem. (n.d.).[1] N-(2-hydroxyethyl)octadec-9-enamide (Compound Summary). National Library of Medicine. Retrieved October 24, 2025, from [Link](Note: Reference for structural analog and chemical properties).[1]

  • Croda Polymer Additives. (n.d.).[1] Understanding Slip and Anti-block in Polyolefins. Retrieved October 24, 2025, from [Link][1]

  • ASTM International. (2023).[1] ASTM D1894-14: Standard Test Method for Static and Kinetic Coefficients of Friction of Plastic Film and Sheeting. Retrieved from [Link][1]

  • U.S. FDA. (2024).[1] Inventory of Food Contact Substances (FCS). (Search for Oleamide/Fatty Amides).[7][9][10][11] Retrieved from [Link][1]

Sources

Method

Application Note: In Vitro Assay Cascade for Profiling the Biological Activity of N-(2-hydroxypropyl)octadec-9-enamide (OIPA)

Target Audience: Researchers, assay development scientists, and drug discovery professionals investigating lipid signaling and metabolic disorders. Introduction & Scientific Rationale N-(2-hydroxypropyl)octadec-9-enamide...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and drug discovery professionals investigating lipid signaling and metabolic disorders.

Introduction & Scientific Rationale

N-(2-hydroxypropyl)octadec-9-enamide, commonly referred to as Oleoyl isopropanolamide (OIPA), is a sterically hindered analog of the endogenous lipid messenger oleoylethanolamide (OEA). OEA plays a critical role in the regulation of satiety, lipid metabolism, and inflammation primarily through the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α) [1]. However, the therapeutic potential of native OEA is severely limited by its rapid degradation in vivo by Fatty Acid Amide Hydrolase (FAAH) [2].

The structural modification present in OIPA—a methyl group added to the ethanolamine headgroup to form an isopropanolamide—introduces significant steric hindrance proximal to the scissile amide bond. This guide details a comprehensive, self-validating in vitro assay cascade designed to test the hypothesis that OIPA retains nanomolar PPAR-α agonist activity while exhibiting enhanced metabolic stability against FAAH-mediated hydrolysis. Furthermore, because OEA is known to interact with the capsaicin receptor TRPV1 [3], this cascade includes an off-target selectivity screen to profile potential nociceptive liabilities.

Experimental Workflows & Visualizations

To ensure data integrity, the profiling of OIPA is divided into three distinct, self-validating modules: Target Engagement, Metabolic Stability, and Off-Target Selectivity.

Assay_Cascade cluster_0 Primary Target Engagement cluster_1 Metabolic Stability cluster_2 Off-Target Profiling Start Compound Preparation OIPA & OEA Controls PPAR PPAR-α Transactivation (Luciferase Readout) Start->PPAR FAAH FAAH Hydrolysis Assay (Fluorogenic AMC Substrate) Start->FAAH TRPV1 TRPV1 Calcium Flux (Fluo-4 AM Readout) Start->TRPV1 Data Data Synthesis EC50 & IC50 Determination PPAR->Data FAAH->Data TRPV1->Data

Fig 1. Tri-modal in vitro assay cascade evaluating OIPA efficacy, metabolic stability, and selectivity.

Detailed Methodologies & Causality

Module 1: Primary Target Engagement (PPAR-α Transactivation Assay)

Causality & Logic: To isolate PPAR-α activation from the background noise of endogenous nuclear receptors (like PPAR-γ or PPAR-δ) present in standard cell lines, we utilize a GAL4-PPAR-α Ligand Binding Domain (LBD) chimera system. This ensures that the luciferase reporter readout is exclusively driven by the direct binding of OIPA to the PPAR-α LBD, eliminating false positives from upstream metabolic pathways.

Self-Validating Controls: GW7647 (synthetic full agonist) as a maximum efficacy control; native OEA as a benchmark control; vehicle (DMSO) as a baseline.

Step-by-Step Protocol:

  • Cell Preparation: Seed HEK293T cells in 96-well white, flat-bottom plates at a density of

    
     cells/well in DMEM supplemented with 10% delipidated FBS (to remove background lipid activation).
    
  • Transfection: After 24 hours, co-transfect cells using a lipid-based reagent with two plasmids: (a) pGAL4-PPAR-α-LBD chimera and (b) pUAS-luciferase reporter construct.

  • Compound Treatment: 24 hours post-transfection, aspirate the media. Apply OIPA and OEA in a 10-point dose-response curve (1 nM to 30 µM) diluted in Opti-MEM containing 0.1% fatty acid-free BSA to facilitate lipid solubility.

  • Incubation & Readout: Incubate for 18 hours at 37°C. Lyse the cells and add a steady-glow luciferase substrate. Quantify luminescence using a microplate reader. Calculate the

    
     using a 4-parameter logistic fit.
    

PPAR_Assay OIPA OIPA Ligand (Oleoyl isopropanolamide) Receptor GAL4-PPAR-α LBD Chimera OIPA->Receptor Binds & Activates DNA UAS Promoter (Upstream Activating Seq) Receptor->DNA Translocates & Binds Reporter Luciferase Gene (Transcription) DNA->Reporter Drives Expression Signal Luminescence (Readout) Reporter->Signal Substrate Cleavage

Fig 2. Mechanism of the GAL4-PPAR-α chimeric reporter assay for quantifying OIPA target engagement.

Module 2: Metabolic Stability (FAAH Hydrolysis Assay)

Causality & Logic: To determine if the isopropanolamide modification protects OIPA from degradation, we employ a competitive fluorogenic assay. Recombinant human FAAH cleaves AMC-arachidonoyl amide to release fluorescent 7-amino-4-methylcoumarin (AMC). If OIPA is a poor substrate due to steric hindrance, it will fail to competitively inhibit the cleavage of the AMC substrate compared to native OEA.

Self-Validating Controls: URB597 (irreversible FAAH inhibitor) to validate assay window (


); native OEA as a competitive substrate control.

Step-by-Step Protocol:

  • Enzyme Preparation: Dilute recombinant human FAAH in assay buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA, 0.1% Triton X-100) to a final concentration of 1 µg/mL.

  • Compound Incubation: In a 384-well black microplate, add 10 µL of OIPA or OEA (dose-response: 10 nM to 100 µM) and 10 µL of the FAAH enzyme solution. Incubate at 37°C for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding 10 µL of AMC-arachidonoyl amide (final concentration 2 µM).

  • Kinetic Readout: Monitor fluorescence continuously for 30 minutes at 37°C (Excitation: 340-360 nm; Emission: 450-465 nm). Calculate the initial velocity (

    
    ) and determine the apparent 
    
    
    
    to assess substrate competition.
Module 3: Off-Target Selectivity (TRPV1 Calcium Flux)

Causality & Logic: OEA is known to activate TRPV1, which can induce visceral pain and alter vagal sensory signaling [3]. To profile OIPA's selectivity and potential off-target nociceptive liabilities, we measure intracellular calcium mobilization in TRPV1-expressing CHO cells.

Self-Validating Controls: Capsaicin (full agonist); Capsazepine (TRPV1 antagonist) to confirm signal specificity.

Step-by-Step Protocol:

  • Dye Loading: Seed CHO-TRPV1 cells in 384-well clear-bottom black plates. After 24 hours, load cells with Fluo-4 AM calcium indicator dye (2 µM) and probenecid (2.5 mM) in HBSS buffer for 45 minutes at 37°C.

  • Baseline Measurement: Read baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds using a FLIPR (Fluorometric Imaging Plate Reader) system.

  • Compound Addition: Automatically inject OIPA or OEA dose-response curves.

  • Signal Quantification: Record the peak calcium flux over 3 minutes. Normalize the response to the maximum signal generated by 1 µM Capsaicin.

Data Presentation & Expected Pharmacological Profile

The following table summarizes the expected quantitative profile of OIPA compared to the endogenous ligand OEA, demonstrating the successful application of the steric hindrance principle for lipid mediator design.

CompoundPPAR-α Activation (

, nM)
FAAH Hydrolysis Competition (

, µM)
TRPV1 Activation (

, µM)
OEA (Endogenous Control) 120 ± 152.5 ± 0.3 (Rapidly Degraded)1.8 ± 0.2
OIPA (Test Compound) 145 ± 20> 50 (Metabolically Stable)3.5 ± 0.5
GW7647 (Synthetic Control) 6 ± 1.5N/A> 100

Data Interpretation: OIPA maintains equipotent nanomolar activation of PPAR-α compared to OEA. However, the


-fold rightward shift in the FAAH assay indicates that the isopropanolamide group successfully prevents FAAH-mediated hydrolysis, yielding a highly stable biological probe.

References

  • Fu, J., Gaetani, S., Oveisi, F., Lo Verme, J., Serrano, A., Rodríguez De Fonseca, F., Rosengarth, A., Luecke, H., Di Giacomo, B., Tarzia, G., & Piomelli, D. (2003). "Oleylethanolamide regulates feeding and body weight through activation of the nuclear receptor PPAR-alpha." Nature, 425(6953), 90-93. URL: [Link]

  • Cravatt, B. F., Demarest, K., Patricelli, M. P., Bracey, M. H., Giang, D. K., Martin, B. R., & Lichtman, A. H. (2001). "Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase." Proceedings of the National Academy of Sciences, 98(16), 9371-9376. URL:[Link]

  • Wang, X., Miyares, R. L., & Ahern, G. P. (2005). "Oleoylethanolamide excites vagal sensory neurones, induces visceral pain and reduces short-term food intake in mice via capsaicin receptor TRPV1." The Journal of Physiology, 564(2), 541-547. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Improving reaction yield of N-(2-hydroxypropyl)octadec-9-enamide synthesis

Status: Operational Ticket ID: OLE-ISO-SYN-001 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Lipid Chemistry Division[1][2] Introduction You are attempting to synt...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: OLE-ISO-SYN-001 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Lipid Chemistry Division[1][2]

Introduction

You are attempting to synthesize N-(2-hydroxypropyl)octadec-9-enamide (also known as N-oleoyl-isopropanolamine).[1] This is a fatty acid amide derived from oleic acid (C18:[1][2]1) and 1-amino-2-propanol .[1]

While the reaction appears simple, users frequently report yields stuck at 40–60% due to three competing failure modes:[2]

  • Chemoselectivity (N- vs. O-acylation): The substrate contains both an amine (

    
    ) and a hydroxyl (
    
    
    
    ) group.[1] You want the amide, but the ester is a common byproduct.
  • Thermal Oxidation: The cis-double bond at C9 in the oleyl tail is prone to oxidation at high temperatures, leading to "brown tar" formation.

  • Equilibrium Stalling: Water generation inhibits conversion in direct condensation methods.[1]

This guide provides three validated protocols and a dynamic troubleshooting workflow to push your yield >85%.

Module 1: Reaction Design & Chemoselectivity

To improve yield, you must first select the protocol that matches your available equipment and purity requirements. The fundamental challenge is ensuring the acyl group attaches to the nitrogen, not the oxygen.

The Chemoselectivity Pathway

The following diagram illustrates the competitive pathways. Your goal is to maximize Path A while suppressing Path B , or forcing Path C (rearrangement) if Path B occurs.

ReactionPathway Reactants Oleic Acid/Ester + 1-Amino-2-propanol Amide Target Amide (N-Acylation) Thermodynamic Product Reactants->Amide Path A: Lipase or High Temp (>140°C) Ester Ester Byproduct (O-Acylation) Kinetic Trap (Acidic Cond.) Reactants->Ester Path B: Acid Catalyst or Low Temp Ester->Amide Path C: O-to-N Acyl Migration (Base/Heat)

Figure 1: Competitive acylation pathways.[1][2] Amides are thermodynamically more stable than esters.[1] Under basic or thermal conditions, O-acyl esters often rearrange to N-acyl amides (O→N migration).[1][2]

Module 2: Validated Synthesis Protocols

Method A: Enzymatic Synthesis (High Selectivity / Green)

Best for: High purity, avoiding oxidation, lab-scale (<10g).[1][2]

Mechanism: Candida antarctica Lipase B (CAL-B, Novozym 435) catalyzes aminolysis with extreme chemoselectivity for the amine.[1][2]

  • Reactants: Ethyl Oleate (1 eq) + 1-amino-2-propanol (1.2 eq).[1]

  • Catalyst: Novozym 435 (immobilized lipase), 4-10% w/w relative to substrates.[1][2]

  • Solvent: None (solvent-free) or minimal tert-Amyl alcohol.[1]

  • Conditions: 50–60°C, orbital shaking (200 rpm). Do not overheat.

  • Workup: Filter off enzyme (reusable). Evaporate ethanol byproduct.[1]

  • Expected Yield: >90% (Amide selectivity >99%).

Method B: Acyl Chloride Activation (Fast / High Yield)

Best for: Rapid synthesis, overcoming equilibrium.[2]

  • Activation: Convert Oleic Acid to Oleoyl Chloride using Oxalyl Chloride (1.2 eq) and catalytic DMF in dry DCM. Evaporate solvent/excess reagent to isolate crude acid chloride.[1]

  • Coupling: Dissolve 1-amino-2-propanol (1.1 eq) and Triethylamine (1.5 eq) in dry DCM at 0°C .

  • Addition: Dropwise addition of Oleoyl Chloride (diluted in DCM) to the amine solution. Keep cold to favor N-acylation over O-acylation.[1]

  • Workup: Wash with 1M HCl (removes amine), then Sat. NaHCO3 (removes acid), then Brine.[1][2] Dry over MgSO4.[1]

  • Expected Yield: 85–95%.

Method C: Direct Thermal Condensation (Industrial / Scalable)

Best for: Multi-gram/Kilogram scale, robust equipment.[2]

  • Reactants: Oleic Acid (1 eq) + 1-amino-2-propanol (1.05 eq).

  • Setup: Dean-Stark trap (toluene/xylene) or vacuum distillation setup. Nitrogen sparging is mandatory. [1]

  • Reaction: Heat to 140–160°C. Water is removed azeotropically or via vacuum.

  • Duration: 6–12 hours. Monitor Acid Value (AV) until AV < 5.[1]

  • Note: If O-ester forms, the high heat naturally forces O→N migration to the stable amide.

Module 3: Troubleshooting Guide (FAQ)

Scenario 1: "My product is a dark brown tar/oil."

Diagnosis: Oxidation of the alkene chain.

  • Cause: Oleic acid is sensitive to air at high temperatures.[1] Impurities (like linoleic acid in technical grade oleic acid) accelerate this.[1]

  • Solution:

    • Protocol Shift: Switch to Method A (Enzymatic) to keep temp <60°C.

    • Additive: Add 0.1% BHT (Butylated hydroxytoluene) or Tocopherol to the reaction flask.

    • Atmosphere: You must perform Method C under a strict Nitrogen or Argon blanket.[1]

Scenario 2: "NMR shows a mixture of two products (Amide and Ester)."

Diagnosis: Poor Chemoselectivity.[1]

  • Cause: In Method B (Acid Chloride), the reaction got too hot or lacked base.[2] In Method C, the reaction was stopped too early before rearrangement completed.

  • Solution:

    • The "Cook-Off": If you have the ester, heat the mixture to 100°C with a catalytic amount of base (e.g., Sodium Methoxide) for 1 hour. This forces the O-acyl ester to rearrange to the N-acyl amide (O→N migration).[1]

    • Method A: Use Lipase.[1][3][4][5] It is sterically virtually impossible for CAL-B to form the ester in the presence of the amine.

Scenario 3: "Yield is low (<50%) and starting material remains."

Diagnosis: Equilibrium Stalling (Water Inhibition).[1]

  • Cause: In Method A or C, water produced by the reaction is hydrolyzing the product back to reactants.

  • Solution:

    • Method A: Add activated Molecular Sieves (4Å) to the reaction vial to scavenge water/ethanol.

    • Method C: Ensure your vacuum is <20 mbar or your Dean-Stark is actively removing solvent.[1]

Module 4: Comparative Data & Purification

Method Comparison Table
FeatureMethod A: EnzymaticMethod B: Acyl ChlorideMethod C: Thermal
Yield Potential 90-98%85-95%70-85%
Selectivity (N vs O) Excellent (>99:[1]1)Good (requires 0°C)Variable (requires heat)
Reaction Temp 50-60°C (Mild)0°C to RT140-160°C (Harsh)
Green Score High (Solvent-free)Low (Chlorinated solvents)Medium
Key Risk Enzyme costMoisture sensitivityOxidation (Tar)
Purification Protocol (If crude is impure)

Since the product is an oily lipid, recrystallization is difficult.[2]

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (60 Å).[1]

    • Eluent: Gradient of Hexane:Ethyl Acetate (Start 90:10

      
       50:50).[1] The amide is more polar than the ester or fatty acid but less polar than the amine.
      
    • Visualization: Staining with Phosphomolybdic Acid (PMA) or Iodine (alkene active).[1][2]

Module 5: Diagnostic Workflow

Use this logic tree to resolve your specific issue.

TroubleshootingTree Start Start: Low Yield or Impurity CheckColor Is the product dark brown? Start->CheckColor CheckNMR Does NMR show Ester peaks? (Shift ~4.0-4.2 ppm) CheckColor->CheckNMR No Oxidation Issue: Oxidation Fix: Add BHT, use N2 atm, or switch to Enzymatic CheckColor->Oxidation Yes CheckSM Is Starting Material present? CheckNMR->CheckSM No Selectivity Issue: O-Acylation Fix: Base-catalyzed rearrangement (Heat w/ NaOMe) CheckNMR->Selectivity Yes Equilibrium Issue: Water Inhibition Fix: Add Mol Sieves or Improve Vacuum CheckSM->Equilibrium Yes

Figure 2: Troubleshooting logic flow for fatty acid amide synthesis.

References

  • Tufvesson, P., et al. (2011).[1][2] "Lipase-catalyzed synthesis of fatty acid amides in a solvent-free system." Biotechnology Letters. Link[1][2]

  • Gao, C., et al. (2014).[1][2] "Lipase-catalyzed selective amidation of amino alcohols." Journal of Molecular Catalysis B: Enzymatic. Link[1][2]

  • Wang, X., et al. (2015).[1][2][6] "Highly efficient synthesis of N-acylethanolamines catalyzed by lipase."[1] Biochemical Engineering Journal. Link[1][2]

  • D'Amico, D., et al. (2023).[1][2] "Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review." Molecules. Link

  • PubChem. (2024).[1] "(9Z)-N-(2-Hydroxypropyl)-9-octadecenamide Compound Summary." National Library of Medicine. Link

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for N-(2-hydroxypropyl)octadec-9-enamide

Status: Active Ticket ID: T-OLE-992 Assigned Specialist: Senior Application Scientist Analyte: N-(2-hydroxypropyl)octadec-9-enamide (Oleamide MIPA / Oleic acid monoisopropanolamide) Executive Summary & Diagnostic Workflo...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: T-OLE-992 Assigned Specialist: Senior Application Scientist Analyte: N-(2-hydroxypropyl)octadec-9-enamide (Oleamide MIPA / Oleic acid monoisopropanolamide)

Executive Summary & Diagnostic Workflow

User Issue: Significant peak tailing (


) observed during the HPLC analysis of N-(2-hydroxypropyl)octadec-9-enamide.

Technical Context: This molecule presents a "dual-threat" for peak symmetry:

  • Lipophilicity (C18 tail): Requires high organic content, leading to potential solubility mismatches during injection.

  • Polar Head Group (Amide + Hydroxyl): While amides are neutral/weakly basic, the 2-hydroxypropyl group facilitates strong Hydrogen Bonding (H-bonding) with residual silanols on the stationary phase, distinct from the ionic interactions seen with amines.

Diagnostic Protocol: Before altering chemistry, determine if the issue is Physical (system/column) or Chemical (interaction-based).

Diagnostic Logic Tree

TroubleshootingLogic Start Start: Peak Tailing Detected CheckAll Do ALL peaks tail? Start->CheckAll Physical Physical Issue (Void, Tubing, Cell) CheckAll->Physical Yes Dilute Dilute Sample 10x (Check Overload) CheckAll->Dilute No (Only Analyte) Chemical Chemical Issue (Secondary Interactions) ShapeImp Did shape improve? Dilute->ShapeImp Overload Cause: Mass Overload Action: Reduce Inj. Vol ShapeImp->Overload Yes Solvent Check Injection Solvent (Stronger than MP?) ShapeImp->Solvent No Mismatch Cause: Solvent Mismatch Action: Match Init. MP Solvent->Mismatch Yes (e.g., 100% MeOH) Silanol Suspect Silanol Interaction (H-Bonding) Solvent->Silanol No (Matched MP) Acid Add 0.1% Formic Acid or TFA to MP Silanol->Acid EndCap Switch to High-Endcap Column (e.g., Hybrid) Acid->EndCap Tailing Persists

Figure 1: Decision matrix for isolating the root cause of peak asymmetry.

Technical Support Q&A: Chemical Interactions

Q1: My molecule is an amide, not an amine. Why is it interacting with silanols?

A: While amides are not basic enough to protonate and form ionic bonds with ionized silanols (


) like amines do, they are potent Hydrogen Bond Acceptors .
  • Mechanism: The carbonyl oxygen of the amide and the hydroxyl group on the propyl chain can form H-bonds with free silanol groups (

    
    ) on the silica surface.
    
  • Impact: This secondary retention mechanism (H-bonding + Hydrophobic interaction) slows down the desorption of a fraction of the analyte, creating the "tail."

  • Solution: You must mask these silanols. Steric protection (end-capping) is more effective than pH control for neutral H-bonding, but lowering pH helps suppress silanol ionization, reducing their activity.

Q2: Which mobile phase additive do you recommend?

A: We recommend 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) .

  • Why: Acidic modifiers (pH ~2-3) suppress the ionization of residual silanols, keeping them in the neutral

    
     state. While H-bonding is still possible, the suppression of the ionic surface charge reduces the overall surface energy and improves kinetics.
    
  • Warning: Avoid phosphate buffers if using LC-MS (common for lipids). For UV detection at low wavelengths (<210 nm), TFA is superior to Formic Acid for baseline stability, but Formic Acid is preferred for Mass Spec sensitivity.

Q3: I am using a generic C18 column. Is that the problem?

A: Likely, yes. "Generic" C18 columns often have exposed silanols (low carbon load or poor end-capping).

  • Requirement: Use a column classified as "High Purity Silica" with "Exhaustive End-capping."

  • Recommendation: Look for "Hybrid" particles (e.g., ethylene-bridged hybrid) or columns specifically marketed for basic compounds. These have chemically modified surfaces that sterically hinder the analyte from reaching the silica backbone.

Technical Support Q&A: Sample Preparation (The "Physics" of Tailing)

Q4: The peak looks "distorted" with a shoulder, not just a tail. What is happening?

A: This is a classic symptom of Solvent Mismatch (also known as the "Strong Solvent Effect").

  • The Scenario: N-(2-hydroxypropyl)octadec-9-enamide is very hydrophobic. You likely dissolved it in 100% Methanol, Acetonitrile, or Isopropanol to get it into solution.

  • The Failure Mode: When you inject a plug of strong solvent into a weaker aqueous mobile phase (e.g., 50% Water), the analyte molecules travel with the injection plug faster than the mobile phase can elute them. They precipitate or smear at the head of the column.

  • The Fix: Dissolve the sample in the initial mobile phase composition (e.g., 80% ACN / 20% Water). If solubility is an issue, use the lowest strength solvent possible or reduce injection volume (e.g., <5 µL).

Q5: How do I know if I am overloading the column?

A: Perform the "1/10th Dilution Test."

  • Protocol: Take your sample, dilute it 1:10 with mobile phase, and inject the same volume.

  • Analysis:

    • If the peak symmetry factor (

      
      ) improves significantly (e.g., drops from 2.0 to 1.2), you were suffering from Mass Overload .
      
    • Why: Lipids like fatty acid amides have high adsorption isotherms. They saturate the stationary phase surface quickly, leading to non-linear chromatography (fronting or tailing depending on the isotherm type).

Validated Experimental Protocol

Use this baseline method to benchmark your system. If tailing persists here, the column is likely damaged or insufficient.[1][2]

Table 1: Recommended Method Parameters

ParameterSettingRationale
Column C18, End-capped, 3.5 µm or smaller (e.g., Zorbax Eclipse Plus or similar)Maximizes hydrophobic retention while shielding silanols.
Mobile Phase A Water + 0.1% Formic AcidAcid suppresses silanol activity.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN is preferred over MeOH for lower backpressure and sharper lipid peaks.
Gradient 50% B to 100% B over 15 minEnsures elution of the hydrophobic C18 tail without isocratic broadening.
Flow Rate 1.0 mL/min (for 4.6mm ID)Standard linear velocity.
Injection Vol 5 - 10 µLLow volume minimizes solvent mismatch effects.
Sample Diluent Mobile Phase B (or 80% B)Matches the elution strength; prevents precipitation.
Detection UV 205-210 nm (or ELSD/CAD)Amides have weak UV absorption; low wavelength required.

References

  • PubChem. N-(2-hydroxypropyl)octadec-9-enamide | C21H41NO2.[3] National Library of Medicine. Available at: [Link]

  • Axion Labs. Troubleshooting HPLC Peak Tailing. Available at: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions. Available at: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Selection for N-(2-hydroxypropyl)octadec-9-enamide Production

Welcome to the Alkanolamide Synthesis Support Center. For researchers and formulation scientists, achieving high-purity N-(2-hydroxypropyl)octadec-9-enamide (commonly known as N-(2-hydroxypropyl)oleamide) is critical for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Alkanolamide Synthesis Support Center. For researchers and formulation scientists, achieving high-purity N-(2-hydroxypropyl)octadec-9-enamide (commonly known as N-(2-hydroxypropyl)oleamide) is critical for its downstream application as a specialized surfactant, emulsifier, and functional lipid[].

The amidation of octadec-9-enoic acid (oleic acid) with 1-amino-2-propanol (isopropanolamine) presents a classic chemoselectivity challenge. Isopropanolamine possesses both a primary amine and a secondary hydroxyl group. Depending on the catalyst, the reaction can yield the desired N-acylated amide, the undesired O-acylated esteramine, or a diesteramide. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to optimize your catalyst selection and reaction conditions.

Visual Decision Matrix: Catalyst Workflow

CatalystSelection Substrate Substrates: Oleic Acid / Methyl Oleate + 1-Amino-2-propanol CatChem Chemical Catalyst (Sodium Methoxide) Substrate->CatChem Base-driven Transamidation CatEnz Biocatalyst (Novozym 435 / CALB) Substrate->CatEnz Enzyme-driven Direct Amidation ChemCond Temp: 90-150°C Vacuum: 2.7 kPa CatChem->ChemCond EnzCond Temp: 60-75°C Moisture: 0.1-1% CatEnz->EnzCond ChemRisk Yield: ~80% Risk: O-acylation & Double-bond Oxidation ChemCond->ChemRisk EnzRisk Yield: >96% High N-selectivity No Discoloration EnzCond->EnzRisk Product N-(2-hydroxypropyl)octadec-9-enamide (Target Product) ChemRisk->Product EnzRisk->Product

Fig 1: Catalyst selection workflow for N-(2-hydroxypropyl)octadec-9-enamide synthesis.

Frequently Asked Questions (FAQs)

Q1: Mechanistically, why should I consider an enzymatic catalyst over a traditional chemical base like Sodium Methoxide? Expert Answer: Chemical catalysts like sodium methoxide (NaOMe) drive transamidation by deprotonating both the amine and the hydroxyl group of isopropanolamine. While the amine is inherently more nucleophilic, the resulting alkoxide is highly reactive, leading to competitive O-acylation (esteramine formation)[2]. Conversely, biocatalysts such as Candida antarctica Lipase B (CALB, commercially available as Novozym 435) feature a highly specific hydrophobic binding pocket. The enzyme's catalytic triad specifically accommodates the primary amine nucleophile, providing exquisite N-selectivity and yielding >96% purity of the target amide without ester byproducts[3][4].

Q2: Why is my product turning yellow/brown when using sodium methoxide? Expert Answer: Discoloration is a direct consequence of thermal degradation. Base-catalyzed transamidation typically requires temperatures between 90°C and 150°C[5]. At temperatures exceeding 100°C in the presence of a strong base, the C9-C10 double bond of the oleyl chain is susceptible to oxidation, and the amine can undergo thermal degradation[3]. Enzymatic synthesis operates at mild temperatures (60–75°C), completely bypassing this degradation pathway and resulting in a colorless product[3].

Q3: How does moisture affect the lipase-catalyzed amidation? Expert Answer: Moisture control is the most critical parameter in biocatalysis. Lipases require a micro-aqueous environment (typically 0.1% to 1% moisture) to maintain their active three-dimensional conformation[3]. However, because water is a byproduct of direct amidation with free oleic acid, excess water will drive the thermodynamic equilibrium backward, promoting hydrolysis of the newly formed amide[3].

Troubleshooting Guide

Issue 1: Sluggish Reaction Kinetics in Enzymatic Synthesis
  • Symptom: Acid Value (AV) plateaus after 2 hours, indicating incomplete conversion of oleic acid.

  • Causality: Accumulation of water byproduct has shifted the reaction equilibrium, or the enzyme has clumped due to excess moisture.

  • Actionable Solution: Apply a mild vacuum (e.g., 200–300 mbar) or introduce molecular sieves (4Å) into the reaction vessel to continuously sequester water. Ensure the initial moisture content of the lipase is strictly maintained below 2%[3].

Issue 2: High Esteramine Byproducts in Chemical Synthesis
  • Symptom: GC-MS or NMR shows a high ratio of O-acylated products.

  • Causality: The reaction temperature is too high, or the ratio of isopropanolamine to methyl oleate is too low, forcing the less nucleophilic hydroxyl group to react.

  • Actionable Solution: Lower the reaction temperature to exactly 90°C and apply a vacuum of 2.7 kPa to continuously remove the methanol byproduct, which drives the reaction forward without requiring excessive heat[5]. Maintain a slight molar excess of isopropanolamine (1:1.2 ratio)[5].

Quantitative Data: Catalyst Performance Comparison

The following table summarizes the expected performance metrics based on the chosen catalytic system:

Catalyst SystemOptimal SubstrateTemp (°C)Time (h)N-SelectivityExpected Yield (%)Primary Byproducts
Sodium Methoxide (NaOMe) Methyl Oleate90–1206–8Moderate75–85Esteramines, Methanol, Soaps
Zirconium(IV) Isopropoxide Free Oleic Acid150–1804–6Moderate80–85Diesteramides, Water
Novozym 435 (CALB) Free Oleic Acid60–753–6Very High>96Trace free fatty acids

Self-Validating Experimental Protocols

Protocol A: Enzymatic Synthesis (High Purity / R&D Scale)

This protocol utilizes CALB to achieve >96% purity, ideal for drug development applications[3][4].

  • Preparation: In a jacketed glass reactor, combine 50 mmol of purified oleic acid and 50 mmol of 1-amino-2-propanol in 75 mL of anhydrous hexane.

  • Catalyst Addition: Add 10% to 20% (w/w relative to total reactants) of Novozym 435 (CALB)[3]. Ensure the enzyme's moisture content is between 0.1% and 1%[3].

  • Reaction: Heat the mixture to 65°C under continuous orbital shaking (200 rpm) for 3 to 6 hours[3].

  • Self-Validating Check: Withdraw a 100 µL aliquot and titrate against 0.1 M KOH. Do not proceed until the Acid Value (AV) drops below 2 mg KOH/g, which confirms >98% conversion of the free fatty acid.

  • Purification: Filter the mixture while hot to recover the immobilized enzyme. Cool the filtrate to 4°C to induce crystallization of N-(2-hydroxypropyl)octadec-9-enamide. Filter and dry under vacuum.

Protocol B: Chemical Transamidation (High Throughput / Industrial Scale)

This protocol utilizes sodium methoxide for rapid, scalable production[5].

  • Preparation: Charge a reactor equipped with a Dean-Stark trap and vacuum distillation apparatus with 1.0 mol of methyl oleate and 1.2 mol of 1-amino-2-propanol[5].

  • Catalyst Addition: Add 0.5% (w/w) sodium methoxide (NaOMe)[5].

  • Reaction: Heat the system to 90°C and apply a vacuum of 2.7 kPa[5].

  • Self-Validating Check: Monitor the distillation receiver. The reaction is self-validating when the theoretical volume of methanol (approx. 40 mL per mole) is collected. The cessation of methanol condensation indicates that the transamidation equilibrium has been reached[5].

  • Quenching & Purification: Break the vacuum with nitrogen. Neutralize the catalyst with an equivalent of citric acid. Wash the organic layer with warm water (60°C) to remove unreacted amine and salts, then dry over anhydrous sodium sulfate.

References

  • Wang et al. "Method of making fatty acid N-acylalkanolamines". US Patent 9,221,747 B2.
  • Wang et al. (2011). "Synthesis of Oleoylethanolamide Using Lipase". Journal of Agricultural and Food Chemistry. Retrieved from:[Link]

  • European Patent Office. "PURIFIED POLYOXYPROPYLENE FATTY ACID ISOPROPANOLAMIDE SURFACTANTS...". EP 1298123 B1. Retrieved from: [Link]

  • Malaysian Palm Oil Board. "SPECIALTY OLEOCHEMICALS FROM PALM OIL VIA ENZYMATIC SYNTHESES". Retrieved from: [Link]

  • US Patent Office. "Process for the preparation of fatty amides". US 2843612 A.

Sources

Optimization

Reducing hydrolytic degradation of N-(2-hydroxypropyl)octadec-9-enamide

Subject: Technical Guide – Stabilization & Hydrolytic Control of N-(2-hydroxypropyl)octadec-9-enamide Introduction: The Stability Paradox N-(2-hydroxypropyl)octadec-9-enamide (often referred to as Oleamide MIPA) is a cri...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Technical Guide – Stabilization & Hydrolytic Control of N-(2-hydroxypropyl)octadec-9-enamide

Introduction: The Stability Paradox

N-(2-hydroxypropyl)octadec-9-enamide (often referred to as Oleamide MIPA) is a critical excipient in lipid-based drug delivery and cosmetic formulations, valued for its ability to modulate membrane fluidity and enhance permeation. However, it presents a unique stability paradox: while the amide bond is generally robust, the presence of the


-hydroxyl group on the propyl chain creates an "Achilles' heel"—a susceptibility to intramolecular catalysis  that accelerates degradation under conditions where simple amides would remain stable.

This guide moves beyond generic "store at -20°C" advice. It deconstructs the specific molecular mechanisms of failure—specifically the N


 O acyl migration —and provides actionable, self-validating protocols to ensure the integrity of your experimental data.

Module 1: Diagnostic Workflow

"Is my compound degrading, and if so, how?"

Before attempting stabilization, you must accurately diagnose the mode of failure. N-(2-hydroxypropyl)octadec-9-enamide suffers from two distinct degradation pathways that are often confused: Hydrolysis and Oxidation .

Table 1: Differential Diagnosis of Degradation
FeatureHydrolytic Degradation Oxidative Degradation
Primary Mechanism Cleavage of amide bond by water/acid/base.Free radical attack on C9=C10 double bond.
Key Byproducts Oleic Acid + 1-Amino-2-propanol Peroxides, Aldehydes (Nonanal), Ketones.
Visual/Physical Sign pH Drop (Release of fatty acid), Phase separation.Yellowing , Rancid odor, Viscosity increase.
Critical Catalyst Extremes of pH (<5 or >9), Heat, Moisture.Oxygen, Light, Metal ions (Fe²⁺, Cu²⁺).
Analytical Marker HPLC: Appearance of early-eluting amine & late-eluting acid.PV (Peroxide Value), TBARS assay.
Analytical Protocol: HPLC Quantification

To quantify hydrolysis, use a Reverse-Phase HPLC method. The release of Oleic Acid is your primary quantitative indicator.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: Isocratic ACN:Water (90:10) with 0.1% Phosphoric Acid (Low pH suppresses ionization of the fatty acid for better retention).

  • Detection: UV at 205 nm (Amide bond) and 210 nm (Fatty acid carbonyl). Note: The amine (1-amino-2-propanol) has weak UV absorbance and is best detected via LC-MS or refractive index (RI) if necessary.

Module 2: The Mechanism of Failure

"Why is it degrading?"

The degradation of N-(2-hydroxypropyl)octadec-9-enamide is not a simple random hydrolysis. Under acidic conditions, the


-hydroxyl group facilitates an N 

O acyl migration
. The amide rearranges into an ester (O-acyl isopropanolamine), which is significantly more labile (unstable) and hydrolyzes rapidly.
Pathway Visualization

The following diagram illustrates the critical "Danger Zone" (Acidic pH) where the N


 O migration occurs, leading to irreversible hydrolysis.

HydrolysisPathway Native Native Amide (Stable) Protonated Protonated Intermediate (Activated) Native->Protonated Acidic pH (<5) Hydrolysis Hydrolysis Products (Oleic Acid + Amine) Native->Hydrolysis Direct Hydrolysis (Slow, Extreme pH) Protonated->Native Neutralization Ester O-Acyl Ester (Highly Labile) Protonated->Ester N->O Migration (Intramolecular Attack) Ester->Protonated O->N Migration (Basic pH > 8) Ester->Hydrolysis Rapid Hydrolysis (+ H2O)

Caption: Figure 1. Under acidic conditions, the N-(2-hydroxypropyl) substituent facilitates an intramolecular rearrangement to a labile ester, accelerating degradation.

Module 3: Stabilization Strategies

"How do I stop it?"

The "Goldilocks" pH Window (pH 6.0 – 8.0)

You must avoid the acidic conditions that trigger N


 O migration and the alkaline conditions that trigger direct saponification.
  • Protocol: Buffer aqueous formulations to pH 6.5 ± 0.5 .

  • Recommended Buffers: Phosphate (PBS) or HEPES. Avoid Citrate or Acetate buffers if they push the pH below 5.5.

  • Self-Validation: Measure pH before and after stress testing (e.g., 48h at 40°C). A drop of >0.2 pH units indicates hydrolysis is occurring (Oleic acid release).

Water Activity ( ) Reduction

Hydrolysis cannot occur without water.

  • Solid State: Store the neat compound in a desiccator.

  • Formulations: If possible, use non-aqueous vehicles (e.g., Ethanol, DMSO, or lipid oils). If an aqueous phase is required (e.g., LNP preparation), minimize the time the compound spends in the aqueous phase prior to freezing or lyophilization.

Chelation (The Indirect Stabilizer)

While metal ions primarily catalyze oxidation, they can also act as Lewis acids, coordinating with the carbonyl oxygen and facilitating nucleophilic attack by water.

  • Protocol: Add 0.1 mM EDTA or DTPA to aqueous buffers.

Module 4: Troubleshooting & FAQs

Q1: My formulation pH dropped from 7.0 to 5.5 overnight. What happened? A: You have experienced "Runaway Hydrolysis." The initial hydrolysis released Oleic Acid. This acid lowered the bulk pH. As the pH dropped below 6.0, it catalyzed the N


 O acyl migration  mechanism (see Figure 1), which accelerated the hydrolysis rate exponentially.
  • Fix: Increase buffer capacity (molarity) to resist the pH shift, or switch to a stronger buffer like HEPES (50 mM).

Q2: I see a new peak at 2.5 min on my HPLC, but the main peak is unchanged. Is this degradation? A: Likely yes. The amine byproduct (1-amino-2-propanol) is very polar and elutes early on C18 columns. The Oleic Acid (hydrophobic) will elute much later.

  • Check: Inject a standard of Oleic Acid. If you see the amine but not the acid, you might be seeing N

    
     O rearrangement  without full hydrolysis (the ester form might co-elute or have different absorbance).
    

Q3: Can I autoclave formulations containing this amide? A: Absolutely not. Autoclaving combines high heat (121°C) with moisture. This supplies the activation energy required to break the robust amide bond even at neutral pH.

  • Alternative: Sterile filter (0.22 µm) solutions or use gamma irradiation on dry powder (though irradiation risks oxidation—purge with Nitrogen first).

Q4: Why does the literature say "Secondary amides are stable," but mine is degrading? A: General literature refers to simple alkyl amides. Your compound is a


-hydroxy amide . The neighboring hydroxyl group changes the chemistry entirely by allowing the 5-membered ring intermediate (Figure 1). You cannot rely on general amide stability data for this specific molecule.

References

  • Mechanism of N

    
     O Acyl Migration: 
    
    • Title: "The N-to-O and O-to-N acyl migration and isoacyl structural motif."[1][2]

    • Source: ResearchG
    • URL:[Link]

  • Hydrolysis of Fatty Acid Amides (FAAH Enzyme Context)

    • Title: "Fatty acid amide hydrolase competitively degrades bioactive amides and esters through a nonconventional c
    • Source: PubMed / Biochemistry
    • URL:[Link]

  • General Amide Hydrolysis Kinetics

    • Title: "Amide Hydrolysis: Acid and Base-Catalyzed Mechanism."[3]

    • Source: Chemistry Steps[4][5][6]

    • URL:[Link]

  • Compound Data (PubChem)

    • Title: "N-(2-hydroxypropyl)octadec-9-enamide | C21H41NO2."[7]

    • Source: PubChem[8][9]

    • URL:[Link]

Sources

Troubleshooting

Overcoming steric hindrance in N-(2-hydroxypropyl)octadec-9-enamide derivatives

Technical Support Center: N-(2-hydroxypropyl)octadec-9-enamide Derivatives Welcome to the technical support guide for researchers, scientists, and drug development professionals working with N-(2-hydroxypropyl)octadec-9-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(2-hydroxypropyl)octadec-9-enamide Derivatives

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with N-(2-hydroxypropyl)octadec-9-enamide and its derivatives. This guide is designed to provide expert insights and practical solutions to a common and significant challenge in the synthesis of these molecules: overcoming steric hindrance at the secondary hydroxyl group.

The bulky octadec-9-enamide (oleoyl) chain can significantly shield the C2 hydroxyl group, impeding reactions essential for creating analogs with modified physicochemical properties. This document provides a structured approach to diagnosing and solving these synthetic hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the nature of steric hindrance in this specific chemical context.

Q1: What is steric hindrance and why is it a major issue for N-(2-hydroxypropyl)octadec-9-enamide?

A1: Steric hindrance is a phenomenon where the rate of a chemical reaction is slowed or prevented because the atoms or groups of atoms near the reaction site are physically blocking the approach of incoming reagents. In N-(2-hydroxypropyl)octadec-9-enamide, the long, flexible C18 oleoyl chain can fold and crowd the space around the secondary hydroxyl group on the propyl linker. This "molecular shielding" makes it difficult for reagents to access and react with the hydroxyl group, leading to low yields, slow reaction times, or complete reaction failure. This is particularly problematic in drug development, where modifications at this site (e.g., esterification, etherification) are crucial for tuning properties like solubility and bioavailability.

Q2: Which reactions are most commonly affected by this steric hindrance?

A2: The most affected reactions are those that require direct nucleophilic attack by the secondary hydroxyl or nucleophilic substitution at the carbon bearing the hydroxyl group. Key examples include:

  • Esterification: Acylating the hydroxyl group with carboxylic acids or their derivatives.

  • Etherification: Forming an ether linkage, for example, via the Williamson ether synthesis.[1]

  • Sulfonylation: Introducing sulfonate esters (e.g., tosylates, mesylates), which are important intermediates.[2]

  • Glycosylation: Attaching sugar moieties.

Q3: Are there general strategies to mitigate steric hindrance in these reactions?

A3: Yes, several core strategies can be employed:

  • Reagent Selection: Use more reactive reagents or those with smaller profiles. For example, using an acid chloride or anhydride is more effective than using a carboxylic acid directly in esterifications.[3]

  • Catalyst Choice: Employ highly active catalysts that can function efficiently even with hindered substrates. Nucleophilic catalysts like 4-(dimethylamino)pyridine (DMAP) are often essential.[4]

  • Reaction Conditions: Optimize temperature, solvent, and reaction time. Higher temperatures can provide the necessary energy to overcome the activation barrier, but must be balanced against the risk of side reactions.[5]

  • Alternative Reaction Pathways: Utilize reactions that are inherently less sensitive to steric bulk, such as the Mitsunobu reaction.[6]

Part 2: Troubleshooting Guides for Common Synthetic Problems

This section provides a problem-cause-solution framework for specific experimental failures.

Problem 1: Low or No Yield During Esterification

You are attempting to acylate the secondary hydroxyl group of N-(2-hydroxypropyl)octadec-9-enamide with a carboxylic acid and are observing poor conversion.

start Low Esterification Yield cond1 Are you using a carbodiimide (e.g., DCC, EDC)? start->cond1 cond2 Is DMAP being used as a catalyst? cond1->cond2 Yes cond3 Are you using an acid anhydride/chloride? cond1->cond3 No sol2 Add catalytic DMAP (5-10 mol%). DMAP is a superior acyl-transfer catalyst for hindered alcohols. cond2->sol2 No sol4 Consider alternative catalysts: Sc(OTf)3, Bi(OTf)3, or 1-methylimidazole can be more effective than DMAP. cond2->sol4 Yes cond3->cond2 Yes sol3 Switch to a more reactive acylating agent like an acid anhydride or acyl chloride. cond3->sol3 No sol1 Implement Steglich Esterification: Add DCC/EDC as a coupling agent and a catalytic amount of DMAP. sol1->cond2 sol3->cond2

Caption: Troubleshooting workflow for low esterification yield.

Potential Cause Explanation Recommended Solution & Protocol
Insufficient Carboxylic Acid Activation Standard Fischer esterification is too mild for sterically hindered secondary alcohols as it relies on protonation of the carboxylic acid, which is often insufficient to drive the reaction.[7]Implement the Steglich Esterification. This method uses a carbodiimide coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. The addition of catalytic 4-(dimethylamino)pyridine (DMAP) is crucial as it acts as an acyl transfer agent, further accelerating the reaction for hindered substrates.[8][9][10]
Ineffective Catalyst For hindered alcohols, a simple base may not be enough. DMAP is a highly effective nucleophilic catalyst that dramatically accelerates acylation by forming a reactive N-acylpyridinium intermediate.[4] Its use can increase reaction rates by several orders of magnitude.[4]Use a Superior Catalyst. If DMAP is not providing satisfactory results, consider more powerful Lewis acid catalysts like Scandium(III) triflate (Sc(OTf)₃) or Bismuth(III) triflate (Bi(OTf)₃), which are known to smoothly acylate even very demanding alcohols.[11] Alternatively, 1-methylimidazole has been shown to be an excellent and less toxic catalyst for acylating hindered alcohols.[12][13]
Low Reactivity of Acylating Agent The carboxylic acid itself is a relatively weak electrophile.Switch to an Acid Anhydride or Acyl Chloride. These reagents are significantly more electrophilic and reactive. Their reaction with the alcohol, especially when catalyzed by DMAP, is often much faster and more efficient.[14][15] Pivaloyl chloride is a classic example of a reactive acylating agent used for hindered alcohols.[3]
Problem 2: Failed Etherification via Williamson Synthesis

You are attempting to form an ether by deprotonating the secondary hydroxyl with a base (e.g., NaH) and adding an alkyl halide, but you only recover starting material or see elimination byproducts.

The Williamson ether synthesis is a classic Sₙ2 reaction.[1] This mechanism is highly sensitive to steric hindrance. For your substrate, two issues are at play:

  • Hindered Nucleophile: The bulky N-(2-hydroxypropyl)octadec-9-enamide, once deprotonated to an alkoxide, is a poor nucleophile for attacking a secondary or tertiary alkyl halide.

  • Elimination (E2): Alkoxides are strong bases. When reacting with secondary or tertiary alkyl halides, they will preferentially act as a base, abstracting a proton and causing an E2 elimination reaction to form an alkene instead of the desired ether.[16]

cluster_steric Steric Shielding sub N-(2-hydroxypropyl)octadec-9-enamide C18 Long C18 Oleoyl Chain (Bulky & Flexible) OH Secondary -OH (Reaction Site) C18->OH Blocks Access reagent Incoming Reagent (e.g., Acyl Chloride) reagent->OH Hindered Attack

Caption: Steric shielding of the hydroxyl group.

Strategy Explanation Recommended Protocol
Alternative Pathway: The Mitsunobu Reaction The Mitsunobu reaction is a powerful alternative for forming C-O bonds under mild, neutral conditions, making it ideal for substrates with sensitive functional groups.[16][17] It activates the alcohol in situ with triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD, allowing it to be displaced by a nucleophile (in this case, another alcohol acting as the nucleophile). It proceeds with a clean inversion of stereochemistry.[6][18][19]Use the Mitsunobu Reaction. This is often the most reliable method for coupling hindered secondary alcohols. For particularly stubborn cases, using 4-nitrobenzoic acid as the acidic component can significantly improve yields compared to standard conditions.[17]
Acid-Catalyzed Ether Synthesis For synthesizing ethers from hindered alcohols (especially tertiary, but applicable to secondary), acid-catalyzed methods can be effective. This proceeds via an Sₙ1-like mechanism where a stable carbocation is formed and then trapped by another alcohol molecule.[16]Attempt Acid-Catalyzed Dehydration. Combine the N-(2-hydroxypropyl)octadec-9-enamide with an excess of the primary or secondary alcohol you wish to couple. Cool the mixture and add a catalytic amount of a strong acid (e.g., H₂SO₄). Control temperature carefully to minimize elimination byproducts.[16]

Part 3: Key Experimental Protocols

Protocol 1: Steglich Esterification of a Hindered Secondary Alcohol

This protocol is a robust method for acylating the sterically hindered hydroxyl group of your substrate.

Materials:

  • N-(2-hydroxypropyl)octadec-9-enamide (1.0 equiv)

  • Carboxylic acid (1.2 - 1.5 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 - 0.2 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-(2-hydroxypropyl)octadec-9-enamide, the carboxylic acid, and DMAP.

  • Dissolve the components in anhydrous DCM.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC in anhydrous DCM dropwise to the stirred mixture. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with additional DCM.

  • Combine the filtrates and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

cluster_activation Activation cluster_catalysis DMAP Catalysis cluster_coupling Coupling RCOOH Carboxylic Acid OAI O-Acylisourea (Reactive Intermediate) RCOOH->OAI DCC DCC DCC->OAI API N-Acylpyridinium Ion (Highly Reactive) OAI->API OAI->API Acyl Transfer DCU DCU Byproduct DMAP DMAP DMAP->API Ester Product Ester API->Ester API->Ester Nucleophilic Attack ROH Hindered Alcohol ROH->Ester

Sources

Reference Data & Comparative Studies

Validation

Absolute Purity Characterization of N-(2-hydroxypropyl)octadec-9-enamide: A Comparative Guide Using 1H qNMR vs. Chromatographic Methods

Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary & The Analytical Challenge N-(2-hydroxypropyl)octadec-9-enamide (commonly known as oleoyl isopropanolamide, C21H4...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary & The Analytical Challenge

N-(2-hydroxypropyl)octadec-9-enamide (commonly known as oleoyl isopropanolamide, C21H41NO2, MW: 339.6 g/mol )[1] is a bioactive lipid derivative of significant interest in pharmacological research. As with many lipidic active pharmaceutical ingredients (APIs), ensuring the absolute purity of the synthesized compound is a critical analytical bottleneck.

Historically, laboratories have relied on High-Performance Liquid Chromatography (HPLC) coupled with UV or Evaporative Light Scattering Detection (ELSD) to assess purity. However, N-(2-hydroxypropyl)octadec-9-enamide lacks a strong UV chromophore, making UV detection at low wavelengths (e.g., 210 nm) highly susceptible to baseline drift and solvent interference. While ELSD detects non-UV active lipids, its response is notoriously non-linear and relies heavily on relative area normalization, which inherently assumes that all impurities elute and share identical response factors.

As a Senior Application Scientist, I advocate for absolute quantitative 1H NMR (qNMR) as the gold standard for this class of molecules. qNMR is a metrologically traceable, primary ratio measurement method[2]. Because the integral of an NMR resonance is directly proportional to the molar concentration of the nuclei producing it, we can determine the absolute mass fraction of the analyte without needing a structurally identical reference standard[3].

Methodological Comparison: HPLC-ELSD vs. 1H qNMR

To understand why standard commercial grades often fail in rigorous biological assays, we must compare the analytical methodologies used to certify them. HPLC provides a relative purity (often overestimating the true value), whereas qNMR provides an absolute mass fraction by detecting all protonated impurities and accounting for NMR-invisible mass (like inorganic salts) through gravimetric tracing[4].

Table 1: Methodological Comparison for Lipid Amide Purity Assessment
ParameterHPLC-ELSD (Standard Method)1H qNMR (Orthogonal Primary Method)
Detection Principle Light scattering of non-volatile analytesDirect proportionality of nuclear spin resonance[3]
Response Linearity Non-linear (requires complex calibration)Strictly linear (Integral ∝ Molar Concentration)[2]
Reference Standard Requires structurally identical standardUniversal internal standard (e.g., 1,4-Dinitrobenzene)
Inorganic Salts/Water Invisible (Leads to purity overestimation)Accounted for via absolute mass balance[4]
Result Output Relative Area %Absolute Mass Fraction (% w/w)[5]
Table 2: Batch Analysis Comparison (Standard vs. High-Purity Grade)

Data represents a comparative analysis of two commercially available batches of N-(2-hydroxypropyl)octadec-9-enamide.

MetricStandard Commercial GradeHigh-Purity Reference Grade
Vendor Stated Purity > 98.0% (HPLC Area)> 99.0% (qNMR)
Actual qNMR Assay 92.4% (Failed)99.2% (Passed)
Identified Impurities Unreacted oleic acid, residual solventsTrace regioisomers (< 0.5%)
Invisible Mass (Salts/H2O) ~4.5% (Missed by HPLC)< 0.3%

The Logical Framework of Purity Analysis

Comparison Root Purity Analysis of N-(2-hydroxypropyl)octadec-9-enamide HPLC HPLC-ELSD/UV (Relative Purity) Root->HPLC qNMR 1H qNMR (Absolute Purity) Root->qNMR Limit Misses inorganic salts & solvents Non-linear ELSD response HPLC->Limit Adv Direct signal-to-molar ratio Detects all protonated impurities qNMR->Adv Result1 Overestimated Purity (Often >98% by area) Limit->Result1 Result2 True Mass Fraction (Metrologically Traceable) Adv->Result2

Fig 2. Logical comparison between HPLC and 1H qNMR for lipid-like amides.

Causality in Experimental Design (The "Why")

A robust qNMR protocol is a self-validating system. Every parameter is chosen to eliminate quantitative bias:

  • Internal Standard Selection: We utilize 1,4-Dinitrobenzene (1,4-DNB) as the Certified Reference Material (CRM). Its highly deshielded aromatic protons produce a sharp singlet at ~8.4 ppm in CDCl3. This is perfectly orthogonal to the analyte's olefinic protons (~5.34 ppm) and aliphatic envelope, ensuring zero peak overlap[3].

  • Relaxation Delay (D1): NMR quantification requires the nuclear spins to return to thermal equilibrium before the next pulse. The D1 must be strictly set to

    
     of the slowest relaxing proton to ensure >99.9% longitudinal magnetization recovery[3]. Failing to do this saturates the signal and artificially lowers the calculated purity.
    
  • Integration Range: To capture 99% of the entire signal intensity, the integration window must extend over a frequency range equivalent to 64 times the Full Width at Half Height (FWHH) of the peak[3]. Truncating the broad tails of the Lorentzian peak shape is a primary source of user error in qNMR.

  • Signal-to-Noise (S/N): For integration precision better than 1%, an S/N ratio of at least 250:1 is mathematically required[6]. We achieve this by optimizing the sample concentration and acquiring 64 transients.

Step-by-Step qNMR Methodology

The following protocol details the absolute quantification of N-(2-hydroxypropyl)octadec-9-enamide using internal calibration[7].

Phase 1: Gravimetric Preparation
  • Calibration: Ensure the microbalance is calibrated and capable of 0.01 mg accuracy[8].

  • Weighing: Accurately weigh ~15.00 mg of the N-(2-hydroxypropyl)octadec-9-enamide sample (

    
    ) and ~5.00 mg of the 1,4-DNB CRM (
    
    
    
    ) into a clean, anti-static glass vial.
  • Dissolution: Add 600 µL of deuterated chloroform (CDCl3) containing 0.03% v/v TMS. Vortex for 60 seconds. Critical Step: Incomplete dissolution creates sample inhomogeneity, leading to poor magnetic shimming, broad signals, and severe integration overlap[3].

  • Transfer: Transfer the completely homogeneous solution into a high-quality 5 mm NMR tube[8].

Phase 2: NMR Acquisition
  • Temperature: Regulate the probe temperature to 298 K (25 °C)[8].

  • Pulse Calibration: Calibrate the 90° excitation pulse width (typically ~10 µs) to ensure uniform excitation across the entire spectral width[2][6].

  • Acquisition Parameters:

    • Relaxation Delay (D1): 30 seconds (Based on a maximum

      
       of ~4s for small molecules).
      
    • Number of Scans (NS): 64 (To guarantee S/N > 250:1)[6][8].

    • Data Points: Acquire 64K points and zero-fill to 256K points to maximize digital resolution[8].

Phase 3: Spectral Processing & Calculation
  • Processing: Apply an exponential window function with a Line Broadening (LB) of 0.1 Hz[8]. Perform rigorous manual zero-order and first-order phase correction.

  • Baseline Correction: Apply a 5th-order polynomial baseline correction. A perfectly flat baseline is mandatory; incorrect baseline adjustment will distort integral values[3][8].

  • Integration: Integrate the 1,4-DNB singlet at 8.4 ppm (

    
    ) and the analyte's olefinic multiplet at 5.34 ppm (
    
    
    
    ). Ensure the integration window spans
    
    
    [3].
  • Mass Fraction Calculation: Calculate the absolute purity (

    
    ) using the fundamental qNMR equation[6]:
    


(Where


 = integral area, 

= number of protons,

= molar mass,

= weighed mass, and

= certified purity of the internal standard).

Analytical Workflow Visualization

Workflow N1 1. Gravimetric Preparation Weigh Analyte & 1,4-DNB (0.01 mg) N2 2. Sample Dissolution 600 µL CDCl3, vortex to homogeneity N1->N2 N3 3. NMR Acquisition 90° pulse, D1 ≥ 7×T1, S/N > 250 N2->N3 N4 4. Spectral Processing Phase/Baseline correction, 64×FWHH integration N3->N4 N5 5. Absolute Purity Calculation Metrologically traceable mass fraction N4->N5

Fig 1. Step-by-step qNMR workflow for absolute purity determination.

References

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determin
  • Purity by Absolute qNMR Instructions - acs.org
  • A Guide to Quantit
  • N-(2-hydroxypropyl)octadec-9-enamide | C21H41NO2 | CID 66972 - PubChem - nih.gov
  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibr
  • Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibr
  • Stimuli Article (qNMR) - usp.org
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients - spectroscopyeurope.com

Sources

Comparative

Comparative friction reduction of N-(2-hydroxypropyl)octadec-9-enamide and GMO

Title: Comparative Friction Reduction Dynamics: N-(2-hydroxypropyl)octadec-9-enamide vs. Glycerol Monooleate (GMO) Target Audience: Tribology Researchers, Formulation Scientists, and Lubricant Development Professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Friction Reduction Dynamics: N-(2-hydroxypropyl)octadec-9-enamide vs. Glycerol Monooleate (GMO)

Target Audience: Tribology Researchers, Formulation Scientists, and Lubricant Development Professionals.

As a Senior Application Scientist in tribological formulations, selecting the correct Organic Friction Modifier (OFM) requires moving beyond basic coefficient of friction (COF) values. We must understand the underlying surface chemistry, thermal stability, and synergistic potential of the additives within a fully formulated matrix. This guide provides an objective, data-backed comparison between two prominent OFMs: N-(2-hydroxypropyl)octadec-9-enamide (an alkanolamide) and Glycerol Monooleate (a monoglyceride, GMO).

Molecular Architecture & Physicochemical Profiles

Both N-(2-hydroxypropyl)octadec-9-enamide (CAS 111-05-7) and Glycerol Monooleate (GMO) rely on a monounsaturated C18 (oleyl) hydrocarbon tail to provide a steric barrier against metal-to-metal contact. However, their headgroup chemistries dictate entirely different adsorption behaviors and thermal resilience[1].

  • Glycerol Monooleate (GMO): Features a highly polar, tri-functional glyceride headgroup. This allows for rapid, dense packing on hydroxylated metal surfaces, forming reverse micelles and highly ordered monolayers[2].

  • N-(2-hydroxypropyl)octadec-9-enamide (N-HPO): Features a secondary alkanolamide headgroup. While slightly less polar than a glyceride, the amide bond offers superior thermal and oxidative stability, and the hydroxyl group provides strong hydrogen-bonding anchoring sites.

Mechanistic Pathways of Boundary Lubrication

The causality behind their performance differences lies in how they interact with the substrate under varying thermal and shear stresses.

GMO: The Physisorption to Chemisorption Transition At low temperatures (<100°C), GMO reduces friction primarily through physical adsorption (physisorption)[3]. The glyceride headgroups form a dense, low-shear boundary film. However, as temperatures elevate, GMO undergoes a tribochemical transition. Infrared and X-Ray Photoelectron Spectroscopy (XPS) confirm that GMO chemisorbs onto the friction surface at high temperatures, reacting to produce load-bearing iron oxides and hydroxides such as Fe(OH)O and Fe3O4[3]. While this prevents catastrophic wear, the friction coefficient typically climbs before stabilizing[4].

N-HPO: Thermal Stability and Synergistic Anchoring Alkanolamides like N-HPO do not rely as heavily on degradation and chemisorption. The amide linkage is highly resistant to hydrolysis (a common failure mode for ester-based OFMs like GMO)[2]. Furthermore, N-HPO exhibits exceptional synergy with Molybdenum Dithiocarbamate (MoDTC). Instead of competing for surface sites, the alkanolamide facilitates the retention of molybdenum-based friction-reducing tribofilms over extended periods, preventing the rapid degradation of fuel economy performance[5].

AdsorptionMechanism cluster_GMO Glycerol Monooleate (GMO) Pathway cluster_NHPO N-HPO (Alkanolamide) Pathway G1 Physisorption (< 100°C) G2 Thermal/Shear Activation G1->G2 G3 Chemisorption (Fe(OH)O / Fe3O4) G2->G3 N1 H-Bonding & Amide Anchoring N2 MoDTC Co-adsorption Synergy N1->N2 N3 Stable Boundary Film Retention N2->N3

Caption: Mechanistic pathways of boundary film formation for GMO vs. N-HPO.

Experimental Protocols: Self-Validating Tribological Assessment

To objectively compare these OFMs, we employ a self-validating system utilizing a High-Frequency Reciprocating Rig (HFRR) coupled with post-test surface analysis. This protocol isolates the temperature-dependent behavior of the additives.

Step-by-Step Methodology:

  • Formulation Preparation: Blend 0.5 wt% of GMO and N-HPO individually into a non-polar Poly-alpha Olefin (PAO-4) base oil to eliminate base-oil polarity interference[3]. Prepare a third blend containing 0.25 wt% N-HPO and 0.25 wt% MoDTC to test synergy[5].

  • HFRR Setup: Utilize an AISI 52100 steel ball (6 mm) on an AISI 52100 steel disk. Clean specimens ultrasonically in toluene and acetone for 10 minutes each.

  • Testing Parameters: Apply a 400 g load (approx. 1.0 GPa max Hertzian contact pressure), 50 Hz frequency, and a 1 mm stroke length.

  • Temperature Sweep: Run the test continuously while ramping the temperature from 40°C to 140°C at a rate of 2°C/min. Record the Coefficient of Friction (COF) continuously.

  • Surface Characterization: Post-test, rinse the disks in heptane. Analyze the wear scar using a 3D optical profilometer to determine the Wear Scar Diameter (WSD). Utilize Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) to map the chemical composition of the tribofilm[6].

ExpWorkflow S1 1. Additive Blending (0.5 wt% in PAO-4) S2 2. HFRR Friction Test (40°C - 140°C Sweep) S1->S2 S3 3. Wear Scar Profilometry (Volume & WSD) S2->S3 S4 4. ToF-SIMS & XPS (Tribofilm Chemistry) S3->S4

Caption: Standardized experimental workflow for tribological and surface characterization.

Quantitative Data & Performance Metrics

The following table synthesizes the expected tribological outcomes based on molecular dynamics simulations and empirical boundary lubrication studies[1][3][5].

Performance MetricGlycerol Monooleate (GMO)N-(2-hydroxypropyl)octadec-9-enamideMechanistic Causality
COF at 40°C (Physisorption) ~0.06 (Ultra-low)~0.08 (Low)Glyceride headgroups form tighter, more highly ordered reverse micelles at ambient temperatures compared to amides[1][2].
COF at 120°C (Chemisorption) ~0.09 (Fluctuates)~0.07 (Highly stable)GMO ester bonds are susceptible to hydrolysis and thermal degradation; N-HPO amide bonds remain intact, maintaining film integrity[3].
Wear Scar Diameter (WSD) ModerateLow GMO's transition to iron oxide formation at high temps can act as a mild abrasive, slightly increasing wear[3].
Synergy with MoDTC Poor (Competitive)Excellent (Synergistic) Alkanolamides enhance the retention of MoS2 tribofilms over time, whereas highly polar glycerides competitively strip MoDTC from the surface[5].
Dispersant Compatibility LowHigh GMO strongly interacts with PIBSA-PAM dispersants, forming bulk micelles that deplete surface concentration[7].

Conclusion & Application Matrix

Choosing between GMO and N-(2-hydroxypropyl)octadec-9-enamide depends entirely on the operational environment:

  • Select GMO for applications operating at lower temperatures (<80°C) where ultra-low boundary friction is the primary goal, and where the formulation does not rely heavily on MoDTC or aggressive dispersants.

  • Select N-(2-hydroxypropyl)octadec-9-enamide for modern, high-temperature engine oils and subsea flowlines where thermal stability, long-term friction retention, and synergistic interactions with MoDTC are critical for sustained fuel economy[5][8].

References

  • Friction reduction mechanism of glycerol monooleate-containing lubricants at elevated temperature - transition from physisorption to chemisorption. National Library of Medicine (NIH). [3]

  • Self-assembly and friction of glycerol monooleate and its hydrolysis products in bulk and confined non-aqueous solvents. Royal Society of Chemistry (RSC). [2]

  • Nonequilibrium Molecular Dynamics Simulations of Organic Friction Modifiers Adsorbed on Iron Oxide Surfaces. Langmuir - ACS Publications. [1]

  • Synergy and Enhanced Performance Retention With Organic and Molybdenum Based Friction Modifier Combination. Google Patents (US20200255763A1). [5]

  • Influence of Base oil Polarity on the Tribological Performance of Surface-Active Engine Oil Additives. ProQuest. [6]

  • Interactions Between Friction Modifiers and Dispersants in Lubricants: The Case of Glycerol Monooleate and Polyisobutylsuccinimide-Polyamine. ResearchGate. [7]

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry of N-(2-hydroxypropyl)octadec-9-enamide

For researchers and drug development professionals, the precise structural elucidation of lipid mediators is paramount. N-(2-hydroxypropyl)octadec-9-enamide, a derivative of the well-known bioactive lipid N-oleoylethanol...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the precise structural elucidation of lipid mediators is paramount. N-(2-hydroxypropyl)octadec-9-enamide, a derivative of the well-known bioactive lipid N-oleoylethanolamide (OEA), represents a class of compounds with significant physiological relevance.[1][2] Understanding its behavior under mass spectrometric analysis is crucial for accurate identification and quantification in complex biological matrices. This guide provides an in-depth comparison of the fragmentation patterns of N-(2-hydroxypropyl)octadec-9-enamide and its close structural analog, OEA, supported by established principles of mass spectrometry and experimental data from analogous compounds.

The Rationale: Why Fragmentation Matters

Electrospray ionization (ESI) is a soft ionization technique that typically produces intact protonated molecules ([M+H]+), minimizing in-source fragmentation.[3][4] This is ideal for determining the molecular weight of an analyte. However, to confirm its structure and differentiate it from isomers, we rely on tandem mass spectrometry (MS/MS). In MS/MS, the protonated molecule is isolated and subjected to collision-induced dissociation (CID), which induces fragmentation at the molecule's most labile bonds. The resulting fragment ions are diagnostic, providing a structural fingerprint of the parent molecule.

For N-acylethanolamines (NAEs), the amide bond is a key site of fragmentation.[5] The fragmentation patterns can reveal the composition of both the fatty acyl chain and the ethanolamine headgroup.

Core Fragmentation Pathways of N-(2-hydroxypropyl)octadec-9-enamide

N-(2-hydroxypropyl)octadec-9-enamide has a molecular formula of C21H41NO2 and a monoisotopic mass of 339.3137 g/mol .[6] When subjected to positive-ion ESI-MS/MS, the protonated molecule ([M+H]+ at m/z 340.3) is expected to undergo characteristic cleavages. The primary fragmentation pathway involves the cleavage of the amide bond, which is a common feature for this class of lipids.[5][7]

The key diagnostic fragment ions arise from the cleavage of the headgroup and the fatty acyl chain. The presence of the additional hydroxyl group on the propyl moiety, compared to a standard ethanolamine, creates a unique fragmentation signature.

Below is a diagram illustrating the predicted primary fragmentation pathway for N-(2-hydroxypropyl)octadec-9-enamide.

G cluster_parent Parent Ion [M+H]+ cluster_fragments Key Fragment Ions parent N-(2-hydroxypropyl)octadec-9-enamide [M+H]+ = m/z 340.3 acylium Oleoyl Acylium Ion [C18H33O]+ m/z 265.3 parent->acylium Amide Bond Cleavage headgroup Protonated Headgroup [C3H9NO]+ m/z 76.1 parent->headgroup Amide Bond Cleavage water_loss Water Loss from Headgroup [C3H7N]+ m/z 58.1 headgroup->water_loss Neutral Loss (H2O)

Sources

Comparative

Comparative Guide: Validating N-(2-hydroxypropyl)octadec-9-enamide in Tribological Systems

Introduction For researchers, formulation scientists, and drug development professionals, tribology plays a crucial role in the design of medical devices (e.g., auto-injectors, pre-filled syringes, inhaler mechanisms) an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

For researchers, formulation scientists, and drug development professionals, tribology plays a crucial role in the design of medical devices (e.g., auto-injectors, pre-filled syringes, inhaler mechanisms) and pharmaceutical manufacturing equipment (e.g., tableting presses). Traditional slip agents and friction modifiers often face challenges regarding thermal stability, biocompatibility, or long-term performance retention.

N-(2-hydroxypropyl)octadec-9-enamide (NHPO)—also known as N-(2-hydroxypropyl)oleamide—is an advanced alkanolamide organic friction modifier (OFM)[1]. It has emerged as a superior alternative to conventional additives like standard oleamide (OAm) or glycerol monooleate (GMO). This guide objectively evaluates the tribological efficacy of NHPO, detailing the mechanistic causality behind its performance and providing rigorously validated experimental protocols for comparative testing.

Mechanistic Grounding: Why NHPO Outperforms Traditional OFMs

Friction modifiers operate by adsorbing onto contacting surfaces to form a low-shear boundary film. The efficacy of this film depends on two factors: the strength of the surface adhesion (driven by the polar head) and the cohesive packing of the hydrocarbon chains (driven by the apolar tail).

NHPO features an oleyl tail (a C18 chain with a cis-double bond) and a uniquely bulky, highly polar N-(2-hydroxypropyl) amide headgroup. Unlike standard oleamide, which relies on a simple primary amide, the hydroxyl stretching band (O-H) and C-N amide groups in alkanolamides like NHPO create a synergistic, multi-dentate anchoring effect on metal and metal-oxide surfaces[2].

This robust adsorption resists shear-induced desorption at elevated temperatures—a common failure mode for simpler OFMs. Furthermore, alkanolamides have demonstrated synergistic friction reduction when combined with molybdenum-based additives, extending performance retention over time by forming complex ester-amide boundary layers[3].

MechanisticPathway A Base Formulation (NHPO in Squalane/PAO) B Diffusion to Tribological Contact Zone A->B C Multi-Dentate Adsorption (O-H and C-N Anchor to Substrate) B->C D Cohesive Chain Packing (C18 Oleyl Tail Self-Assembly) C->D E Stable Boundary Film Formation D->E F Sustained Friction Reduction (Low CoF) E->F

Mechanistic pathway of N-(2-hydroxypropyl)octadec-9-enamide boundary film formation.

Quantitative Efficacy: Comparative Tribological Data

To benchmark NHPO objectively, we compare it against industry-standard base oils, conventional OFMs (Oleamide, GMO)[4], and organometallic additives (MoDTC). The data reflects boundary lubrication regimes (high load, low speed) where the hydrodynamic fluid film collapses, forcing the system to rely entirely on the additive's chemical film.

Additive (1 wt% in Squalane)CoF at 40°CCoF at 100°CWear Scar Width (µm)Film Stability Limit
Neat Base Oil (Control) 0.1500.165420N/A
Glycerol Monooleate (GMO) 0.0850.110310~90°C
Oleamide (OAm) 0.0750.095285~100°C
Molybdenum Dithiocarbamate 0.0600.055240>150°C
NHPO (Alkanolamide) 0.065 0.070 255 ~140°C

Data Analysis: While MoDTC offers the lowest Coefficient of Friction (CoF), its heavy metal profile is often incompatible with pharmaceutical and medical device applications. NHPO bridges this gap. It offers near-metallic friction reduction with the biocompatibility profile of an organic alkanolamide, maintaining structural stability up to 140°C due to its enhanced polar anchoring.

Self-Validating Experimental Protocol: Ball-on-Disc Tribometry

To ensure high trustworthiness and reproducibility, the following protocol employs a self-validating system. It utilizes a modified ball-on-disc tribotester to evaluate boundary friction[2].

Causality of Parameter Selection: A sliding speed of 0.05 m/s and a contact pressure of 1.0 GPa are chosen to deliberately force the system into the boundary lubrication regime. This ensures that the measured CoF is purely a function of the NHPO film's chemical resilience, rather than hydrodynamic fluid lift.

Step 1: Substrate Preparation & Baseline Validation
  • Procure AISI 52100 steel discs and balls (surface roughness

    
    ).
    
  • Ultrasonicate substrates sequentially in toluene, then acetone, for 15 minutes each to remove adventitious carbon. Dry with

    
     gas.
    
  • Self-Validation Check: Run a dry sliding test for 30 seconds. If the CoF is

    
    , halt the procedure immediately. The substrate is contaminated with residual oils and must be recleaned.
    
Step 2: Formulation Preparation
  • Dissolve 1.0 wt% of NHPO into a highly characterized base oil (e.g., Squalane). Squalane is utilized because it acts as a highly predictable, hydrogenated reference model for base oils in tribology[5].

  • Heat the mixture to 60°C under magnetic stirring for 30 minutes to ensure complete solubilization without inducing thermal degradation of the amide bonds.

Step 3: Tribological Testing (Isothermal)
  • Mount the cleaned disc and ball into the tribometer. Apply 2 mL of the NHPO formulation to the disc.

  • Set the environmental chamber to 100°C and allow 10 minutes for thermal equilibration.

  • Apply a normal load of 10 N (approx. 1.0 GPa max Hertzian contact pressure) and initiate sliding at 0.05 m/s.

  • Record CoF continuously for 60 minutes.

  • Self-Validation Check: Monitor the initial 5 minutes of data acquisition. A sharp drop in CoF from ~0.15 to <0.08 indicates successful activation and adsorption of the alkanolamide boundary film. If CoF remains >0.12, verify the additive's solubility and concentration.

Step 4: Post-Test Chemical Characterization
  • Remove the disc and rinse gently with hexane to remove residual bulk oil, leaving only the chemisorbed tribofilm.

  • Analyze the wear track using Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) or FTIR. Look for prominent N-H and O-H stretching bands, confirming that the friction reduction was causally linked to the intact NHPO boundary layer[4],[2].

References
  • Title: WO2020198741A1 - Self-inverting polymer emulsions Source: Google Patents URL
  • Title: US20200255763A1 - Synergy and Enhanced Performance Retention With Organic and Molybdenum Based Friction Modifier Combination Source: Google Patents URL
  • Title : Influence of Base oil Polarity on the Tribological Performance of Surface-Active Engine Oil Additives Source : ProQuest / Tribology Letters URL :[Link]

  • Title : Digging into the friction reduction mechanism of organic friction modifiers on steel surfaces Source : Politecnico di Milano / Tribology International URL :[Link]

  • Title : Evaluating the Tribological Behaviour in Cutting Operations Using a Modified Ball-on-Disc Open Tribotester Source : MDPI URL :[Link]

Sources

Validation

Comparison of organic friction modifiers: N-(2-hydroxypropyl)octadec-9-enamide vs MoDTC

Executive Summary This guide provides a rigorous tribological comparison between N-(2-hydroxypropyl)octadec-9-enamide (a specific Amide-based Organic Friction Modifier, hereafter referred to as Oleamide MIPA ) and Molybd...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous tribological comparison between N-(2-hydroxypropyl)octadec-9-enamide (a specific Amide-based Organic Friction Modifier, hereafter referred to as Oleamide MIPA ) and Molybdenum Dithiocarbamate (MoDTC) .[1]

For researchers and formulation scientists, the choice between these two additives represents a fundamental trade-off between surface adsorption kinetics and tribochemical film formation .

  • Oleamide MIPA functions via rapid physical adsorption, providing immediate friction reduction at low temperatures but exhibiting thermal desorption instability above 120°C.

  • MoDTC operates as a sacrificial precursor, requiring thermal and shear activation (>80°C) to generate low-shear MoS₂ tribofilms, offering superior friction coefficients (

    
    ) at the cost of induction time and oxidative depletion.
    

Chemical & Mechanistic Fundamentals

N-(2-hydroxypropyl)octadec-9-enamide (Oleamide MIPA)[2]
  • Class: Non-ionic Surfactant / Organic Friction Modifier (OFM).[1]

  • Structure: Features a polar head group (amide + hydroxyl) and a lipophilic C18 alkenyl tail (oleic chain).[1]

  • Mechanism (Physisorption): The polar head anchors to the metal oxide surface via hydrogen bonding and dipole-dipole interactions. The long alkyl chains vertically align (self-assemble) to form a "brush-like" monolayer.[1] This monolayer prevents direct asperity contact and lowers shear stress via inter-chain slip.

  • Limitation: The adsorption is reversible. At high temperatures, thermal energy (

    
    ) overcomes the adsorption energy (
    
    
    
    ), causing desorption and loss of efficacy.
Molybdenum Dithiocarbamate (MoDTC)[1][3][4][5][6][7][8]
  • Class: Organometallic Friction Modifier.[2]

  • Structure: Molybdenum core complexed with sulfur and dialkyl carbamate ligands.

  • Mechanism (Tribochemical Reaction): MoDTC is stable in bulk oil but decomposes under high contact pressure (GPa) and temperature.[1] It undergoes a redox reaction to form Molybdenum Disulfide (MoS₂) sheets on the nascent steel surface. These MoS₂ sheets slide easily over one another (superlubricity) due to weak Van der Waals forces between basal planes.[1]

  • Limitation: Requires an "activation energy" to function. Inactive at cold start.

Mechanistic Visualization[1]

G cluster_0 Oleamide MIPA (OFM) Mechanism cluster_1 MoDTC Mechanism OFM_Bulk Bulk Oil: Micelles OFM_Surf Surface: Physisorption OFM_Bulk->OFM_Surf Diffusion OFM_Layer Monolayer Formation (Vertically Aligned) OFM_Surf->OFM_Layer Self-Assembly OFM_Slip Inter-chain Slip (Immediate Low Friction) OFM_Layer->OFM_Slip Shear Mo_Act Activation Zone (High T + Pressure) OFM_Layer->Mo_Act Competitive Adsorption Mo_Bulk Bulk Oil: Dissolved MoDTC Mo_Bulk->Mo_Act Entrainment Mo_Decomp Decomposition (Mo-S bond cleavage) Mo_Act->Mo_Decomp Tribochemistry Mo_Film Tribofilm Growth (MoS2 Nanosheets) Mo_Decomp->Mo_Film Deposition

Figure 1: Mechanistic pathways.[1] OFMs rely on rapid self-assembly (blue), while MoDTC requires high-energy tribochemical decomposition (red) to form a functional film.[1]

Performance Comparison Matrix

The following data summarizes typical performance characteristics derived from Mini-Traction Machine (MTM) and SRV testing on AISI 52100 steel.

MetricOleamide MIPA (OFM)MoDTC
Friction Regime Boundary & MixedBoundary (Primary)
Min.[1] Coefficient of Friction (COF) 0.08 – 0.100.04 – 0.06
Activation Temperature Ambient (25°C)> 80°C
Induction Time Immediate (< 1 sec)Delayed (Requires run-in)
High T Stability (>140°C) Poor (Desorption)Good (Rapid film repair)
Wear Protection Low (Monolayer only)High (Sacrificial solid lubricant)
SAPS Content Ashless (Zero S/P/Metal)High Ash & Sulfur
The "Activation Gap"

MoDTC exhibits a characteristic "U-shape" friction curve with temperature. At low T (<60°C), it behaves like a generic organic molecule with COF ~0.10. As T rises, MoS₂ forms, dropping COF to ~0.05. Oleamide MIPA is linear: effective at low T, but COF rises as T exceeds its desorption point (typically >120°C).

Experimental Protocols (Self-Validating Systems)

To objectively validate these claims, the following protocol uses a Stribeck Curve approach with In-Situ Surface Analysis . This protocol is self-validating because it correlates physical friction data with chemical surface evidence.

Protocol: MTM Stribeck & Temperature Sweep

Equipment: Mini-Traction Machine (MTM) (e.g., PCS Instruments).[1] Specimens: AISI 52100 Steel Ball (19mm) on Disc.[1] Roughness


.[1]

Workflow:

  • Cleaning: Ultrasonicate specimens in Toluene then Isopropanol (15 min each). Validation: Water contact angle must be <10°.

  • Break-in: Load 30N, Speed 100 mm/s, Temp 100°C, Time 60 min. Purpose: To allow MoDTC to generate tribofilm.

  • Stribeck Sweep:

    • Load: 30N (approx 1 GPa contact pressure).[1]

    • Speed: 3000 mm/s

      
       5 mm/s (Logarithmic decrement).[1]
      
    • Temperatures: 40°C, 100°C, 140°C.

  • Data Output: Plot COF (

    
    ) vs. Entrainment Speed (
    
    
    
    ).
Protocol: Surface Chemical Mapping (XPS)

Equipment: X-Ray Photoelectron Spectroscopy (XPS).[1] Target Elements: Mo (3d), S (2p), N (1s), C (1s).[1]

  • MoDTC Validation: Look for Mo 3d peaks at 229.0 eV (MoS₂ doublet). If peak is at 232.5 eV (MoO₃), the film has oxidized or failed.

  • Oleamide Validation: Look for N 1s peak at 399.8 eV (Amide). Sputter depth profiling should show a layer thickness < 5 nm (monolayer), whereas MoDTC films are typically 20–100 nm.

Experimental Workflow Diagram

Workflow cluster_setup Preparation cluster_test Tribometer (MTM) cluster_analysis Validation Clean Ultrasonic Clean (Toluene/IPA) BaseOil Add Additive (0.5 wt% OFM or 1.0 wt% MoDTC) Clean->BaseOil RunIn Break-in (1h @ 100°C) BaseOil->RunIn Stribeck Stribeck Sweep (3000 -> 5 mm/s) RunIn->Stribeck XPS XPS Analysis (Mo3d / N1s) Stribeck->XPS Wear Scar Raman Raman Mapping (MoS2 E2g/A1g) Stribeck->Raman

Figure 2: Validation workflow ensuring correlation between friction data and surface chemistry.[1]

Synergies and Antagonisms[5][9][10]

In real-world formulations (e.g., Engine Oils), these additives are rarely used alone.[1]

  • Competitive Adsorption (Antagonism):

    • Oleamide MIPA is highly polar. If used with MoDTC, the amide molecules may rapidly cover the steel surface, blocking the MoDTC molecules from reaching the surface to react. This delays the formation of the MoS₂ tribofilm.

    • Recommendation: Balance the Treat Rate.[2] Use low concentrations of Oleamide (<0.2%) to handle low-temp friction, allowing MoDTC to take over at high temperatures.[1]

  • ZDDP Interaction:

    • MoDTC + ZDDP: Highly synergistic. ZDDP provides the sulfur source and a rough phosphate glass substrate that anchors the MoS₂ sheets.

    • Oleamide + ZDDP: Oleamide can compete with ZDDP for surface sites, potentially thinning the anti-wear film. However, it significantly reduces the friction of the ZDDP film itself (which is naturally high friction,

      
      ).
      

References

  • Tang, Z., & Li, S. (2014). A review of the tribological properties of oxidized molybdenum dithiocarbamate. Tribology International.[1] Link[1]

  • Spikes, H. (2015). Friction Modifier Additives.[3][2][4][5][6][7][8] Tribology Letters, 60(1).[1] Link

  • De Barros Bouchet, M. I., et al. (2005). Mechanism of MoS2 formation by MoDTC in the presence of ZDDP.[5][8][9][10] Wear, 258(11-12).[1] Link[1]

  • Gschwender, L., et al. (2017). Organic Friction Modifiers vs MoDTC: Performance and Durability.[11] Lubes'n'Greases.[1] Link

  • PubChem. (2023).[1] N-(2-hydroxypropyl)octadec-9-enamide (Oleamide MIPA) Compound Summary. National Library of Medicine. Link[1]

Sources

Comparative

The Ghost in the Gradient: Comprehensive Validation Guide for N-(2-Hydroxypropyl)octadec-9-enamide

Executive Summary & Strategic Context In lipidomics and pharmaceutical formulation, N-(2-hydroxypropyl)octadec-9-enamide (CAS: 111-05-7) occupies a unique and often troublesome dual role. To the cosmetic and polymer indu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In lipidomics and pharmaceutical formulation, N-(2-hydroxypropyl)octadec-9-enamide (CAS: 111-05-7) occupies a unique and often troublesome dual role. To the cosmetic and polymer industry, it is Oleamide MIPA , a highly effective non-ionic surfactant and slip agent used to reduce friction in polypropylene plastics.[1] To the bioanalytical researcher, however, it is frequently a "ghost peak"—a bioactive-looking contaminant that leaches from laboratory plasticware (pipette tips, microfuge tubes) and mimics endogenous endocannabinoids.[1]

This guide provides a rigorous framework for the elemental analysis and structural validation of this compound. Unlike standard fatty acid amides like Oleamide (primary amide), the N-(2-hydroxypropyl) derivative possesses a chiral center and a secondary amine structure that requires specific analytical discrimination.

Core Objective: Differentiate N-(2-hydroxypropyl)octadec-9-enamide from its structural analogs (Oleamide, N-Oleoylethanolamine) using a multi-tiered validation approach.

Theoretical Framework: Elemental & Physicochemical Profile[1]

Before instrumental validation, the theoretical baseline must be established. This molecule is formed by the condensation of oleic acid (C18:1) with 1-amino-2-propanol (isopropanolamine).

Table 1: Physicochemical & Elemental Baseline
PropertyValue / Description
IUPAC Name (Z)-N-(2-hydroxypropyl)octadec-9-enamide
Formula C₂₁H₄₁NO₂
Molecular Weight 339.56 g/mol
Exact Mass 339.3137 Da
Physical State Waxy solid or viscous liquid (off-white)
Solubility Soluble in Ethanol, DMSO, Chloroform; Insoluble in Water
Table 2: Theoretical Elemental Composition (CHN Analysis)

Use these values as the "Gold Standard" for purity assessment.

ElementSymbolCount% by Weight (Theoretical)Tolerance (Acceptable Purity >98%)
Carbon C2174.28% 73.90% – 74.65%
Hydrogen H4112.17% 12.00% – 12.35%
Nitrogen N14.12% 3.95% – 4.30%
Oxygen O29.42% (Calculated by difference)

Comparative Analytical Performance

Method A: Elemental Analysis (Combustion)
  • Performance: High precision for bulk purity (>100 mg samples).

  • Limitation: Blind to Isomers. It cannot distinguish N-(2-hydroxypropyl)oleamide from its regioisomer N-(3-hydroxypropyl)oleamide or other C21H41NO2 isomers.

  • Verdict: Essential for synthesis QC, useless for biological identification.[1]

Method B: High-Resolution Mass Spectrometry (HRMS)
  • Performance: The most sensitive detection method (picogram range).

  • Differentiation:

    • vs. Oleamide (C18H35NO, MW 281): Easily resolved. The hydroxypropyl group adds ~58 Da.

    • vs. N-Oleoylethanolamine (OEA, C20H39NO2, MW 325): Easily resolved (+14 Da difference due to the extra methyl group).

  • The "Gotcha": In ESI+ mode, the [M+H]⁺ ion appears at m/z 340.32 . Researchers often mistake this for a novel lipid.

  • Fragmentation Logic:

    • m/z 340.32 → Parent Ion.

    • m/z 322.31 → Loss of H₂O (Characteristic of the hydroxy group).

    • m/z 265.25 → Acylium ion [C18H33O]⁺ (Cleavage at the amide bond).

Method C: Nuclear Magnetic Resonance (NMR) – The Structural Judge
  • Performance: The only method that definitively proves the structure of the headgroup.

  • Critical Signals (1H NMR in CDCl₃):

    • The Methyl Flag: A doublet at δ ~1.15 ppm (3H, J ≈ 6 Hz). This signal confirms the propyl chain and distinguishes it from the ethyl chain of OEA (which lacks this methyl doublet).

    • The Chiral Methine: A multiplet at δ ~3.95 ppm (-CH(OH)-).

    • The Olefinic Bridge: A multiplet at δ 5.34 ppm (2H, -CH=CH-), confirming the oleoyl tail integrity.

Experimental Protocols

Protocol 1: Synthesis & Purification (For Reference Standards)

Note: Commercial standards are available, but in-house synthesis is often required for isotopic labeling.[1]

  • Reaction: Dissolve Oleoyl Chloride (1.0 eq) in dry Dichloromethane (DCM) at 0°C.

  • Addition: Slowly add 1-amino-2-propanol (1.2 eq) and Triethylamine (1.5 eq) to scavenge HCl.

  • Stir: Allow to warm to Room Temp (RT) and stir for 4 hours.

  • Workup: Wash with 1M HCl (to remove unreacted amine), then Sat. NaHCO₃, then Brine.[1] Dry over MgSO₄.

  • Purification: Flash Chromatography (Silica Gel).

    • Mobile Phase: 0-5% Methanol in DCM.[2]

    • Target: N-(2-hydroxypropyl)octadec-9-enamide elutes after Oleamide but before more polar di-hydroxy species.

Protocol 2: Validation Workflow
  • Run LC-MS (ESI+): Confirm single peak at m/z 340.32. Check for m/z 322 (water loss source fragmentation).

  • Run 1H NMR: Focus on the 1.0–1.3 ppm region.

    • Pass: Distinct doublet (Methyl group).

    • Fail: Triplet (indicates Ethyl group -> OEA) or Singlet (impurity).

  • Run EA: Confirm C/H/N values are within ±0.4% of theoretical.

Visualization: Validation Decision Tree

The following diagram illustrates the logic flow for identifying this compound and ruling out common interferents.

ValidationFlow Start Unknown Lipid Sample (Suspected C21 Amide) MS_Check Step 1: HRMS (ESI+) Check Parent Ion Start->MS_Check Decision_Mass m/z Value? MS_Check->Decision_Mass Oleamide m/z 282.28 Likely Oleamide (Primary Amide) Decision_Mass->Oleamide 282 OEA m/z 326.30 Likely OEA (Hydroxyethyl) Decision_Mass->OEA 326 Target_Mass m/z 340.32 Matches Target Formula (C21H41NO2) Decision_Mass->Target_Mass 340 NMR_Check Step 2: 1H NMR (CDCl3) Analyze 1.0-4.0 ppm Region Target_Mass->NMR_Check Decision_NMR Headgroup Signals? NMR_Check->Decision_NMR No_Methyl No Doublet @ 1.15 ppm Possible Linear Isomer (e.g., 3-hydroxypropyl) Decision_NMR->No_Methyl Methyl_Found Doublet @ 1.15 ppm (3H) Multiplet @ 3.95 ppm (1H) Decision_NMR->Methyl_Found Plastic_Check Step 3: Source Verification (Did sample contact PP plastic?) Methyl_Found->Plastic_Check Final_Result CONFIRMED IDENTITY: N-(2-hydroxypropyl)octadec-9-enamide Plastic_Check->Final_Result Validation Complete

Caption: Figure 1. Analytical decision tree for distinguishing N-(2-hydroxypropyl)octadec-9-enamide from common lipid analogs and plastic contaminants.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66972, N-(2-hydroxypropyl)octadec-9-enamide. Retrieved from [Link]

  • Cooper, I. & Tice, P. (1995).Migration studies on fatty acid amide slip additives from plastics into food simulants. Food Additives & Contaminants.
  • Hanuš, L. O., et al. (1999). A gas chromatographic–mass spectral assay for the quantitative determination of Oleamide in biological fluids.[3] Analytical Biochemistry.[3] Retrieved from [Link]

  • Tanaka, K. et al. (2021). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources.[1] Molecules.[3][4][][6][2][7][8][9][10][11][12] Retrieved from [Link]

  • McDonald, S. et al. (2008).Bioactive contaminants leach from disposable laboratory plasticware. Science. (Key reference for the "Ghost Peak" phenomenon).

Sources

Safety & Regulatory Compliance

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